molecular formula C8H9Cl2N B084834 2,6-Dichlorophenethylamine CAS No. 14573-23-0

2,6-Dichlorophenethylamine

Cat. No.: B084834
CAS No.: 14573-23-0
M. Wt: 190.07 g/mol
InChI Key: ACIMQXSSGMWVKG-UHFFFAOYSA-N
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Description

2,6-Dichlorophenethylamine is a specialized chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a key intermediate in the design and production of novel compounds targeting the central nervous system . Research into this scaffold is valuable for exploring structure-activity relationships, particularly in the development of ligands for various neurotransmitter receptors . The phenethylamine core is a recognized "privileged structure" in drug discovery, meaning it is a versatile scaffold capable of providing high-affinity ligands for multiple classes of receptors . Substituted phenethylamines, including halogenated derivatives, are frequently investigated for their potential biological activities, which can include interactions with serotonergic systems, although the specific profile is highly dependent on the substitution pattern . This makes this compound a compound of high utility for researchers in pharmacology and synthetic chemistry focused on creating new molecular entities for scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMQXSSGMWVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370124
Record name 2,6-Dichlorophenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14573-23-0
Record name 2,6-Dichlorophenethylamine
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Record name 2,6-Dichlorophenethylamine
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenethylamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 2,6-Dichlorophenethylamine. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted phenethylamine derivative. The strategic placement of two chlorine atoms on the phenyl ring at positions 2 and 6 imparts unique electronic and steric properties to the molecule, making it a compound of interest in medicinal chemistry and organic synthesis.

Structural Information

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an ethylamine group at the 1 position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-(2,6-dichlorophenyl)ethan-1-amine[1]
CAS Number 14573-23-0[1]
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [2]
Appearance Liquid[3]
Boiling Point 125-129 °C at 52.5 mmHg[2]
Density 1.307 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5690[2]
SMILES NCCc1c(Cl)cccc1Cl[2]
InChI 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2[2]
InChIKey ACIMQXSSGMWVKG-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the reduction of 2,6-dichlorophenylacetonitrile. Two common and effective methods for this transformation are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Proposed Synthesis Workflow

G start 2,6-Dichlorophenylacetonitrile reaction Reduction Reaction in an appropriate solvent (e.g., THF or Methanol) start->reaction reductant Reducing Agent (e.g., LiAlH4 or H2/Catalyst) reductant->reaction workup Aqueous Work-up & Purification reaction->workup end This compound workup->end

Caption: Proposed synthesis workflow for this compound.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This method utilizes the powerful reducing agent lithium aluminum hydride to convert the nitrile group to a primary amine.

Materials and Reagents:

  • 2,6-Dichlorophenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes) is prepared and cooled to 0°C in an ice bath.[1]

  • Addition of Nitrile: A solution of 2,6-dichlorophenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension.[1]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[1] This should be done with extreme caution as the reaction with water is highly exothermic and produces hydrogen gas.

  • Filtration: The resulting suspension is filtered through a pad of celite and the filter cake is washed with ethyl acetate or DCM.[1]

  • Extraction: The filtrate is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with additional portions of the organic solvent.

  • Drying and Evaporation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

  • Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Method 2: Catalytic Hydrogenation

This method employs hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon, to reduce the nitrile. This method is often considered safer for larger-scale synthesis.

Materials and Reagents:

  • 2,6-Dichlorophenylacetonitrile

  • Raney nickel or 10% Palladium on carbon (Pd/C)

  • Methanol (anhydrous)

  • Ammonia (gas or solution in methanol)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter agent (e.g., Celite)

Procedure:

  • Reaction Setup: A solution of 2,6-dichlorophenylacetonitrile in anhydrous methanol containing ammonia is placed in a high-pressure hydrogenation vessel.[4] The presence of ammonia helps to minimize the formation of secondary amine byproducts.[4]

  • Addition of Catalyst: A catalytic amount of Raney nickel or 10% Pd/C is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 500-1000 psi). The mixture is then heated (e.g., to 100-125°C) and agitated until the theoretical amount of hydrogen is consumed.[4]

  • Filtration: After cooling and venting the apparatus, the catalyst is carefully removed by filtration through a pad of Celite.[4] Caution: The catalyst may be pyrophoric and should be kept wet.

  • Evaporation: The solvent and ammonia are removed from the filtrate by distillation or rotary evaporation.[4]

  • Purification: The resulting crude this compound can be purified by vacuum distillation.[4]

Biological Activity and Potential Applications

As of the current literature, the specific pharmacological profile and mechanism of action of this compound have not been extensively characterized. However, the 2,6-dichlorophenyl moiety is present in a number of biologically active compounds, suggesting that this structural motif is of interest in drug design.

  • Dopamine Receptor Modulation: A complex derivative of 2,6-dichlorophenylacetic acid has been identified as a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[5] This highlights the potential for molecules containing the 2,6-dichlorophenyl group to interact with G-protein coupled receptors.

  • Central Nervous System Activity: The related compound 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride has been shown to possess effects on the central nervous system, including sedative properties and an influence on noradrenaline concentrations in the brain.[6]

The steric hindrance provided by the two chlorine atoms flanking the point of attachment to the pharmacophore can influence the molecule's conformation and its interaction with biological targets.[7] This can lead to significant differences in biological activity compared to other positional isomers, such as the 3,4-dichloro analogues.[7]

Researchers investigating novel psychoactive substances or developing new therapeutic agents targeting the central nervous system may find this compound to be a valuable lead compound or synthetic intermediate. Further pharmacological screening is required to elucidate its specific biological targets and potential therapeutic applications.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning for skin irritation, serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to 2,6-Dichlorophenethylamine (CAS 14573-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorophenethylamine, a halogenated phenethylamine derivative. The information compiled herein is intended to support research and development activities by providing key physicochemical data, a detailed synthetic protocol, and insights into its potential biological activities.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 14573-23-0[1][2]
Molecular Formula C₈H₉Cl₂N[1][2]
Molecular Weight 190.07 g/mol [1][2]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 125-129 °C at 52.5 mmHg[1]
Density 1.307 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5690[1]
Purity 97% to >98% (GC)[1][2]
Flash Point 110 °C (230 °F) - closed cup[1]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 2-(2,6-dichlorophenyl)ethan-1-amine
Synonyms 1-Amino-2-(2,6-dichlorophenyl)ethane, 2-(2-Aminoethyl)-1,3-dichlorobenzene[2]
InChI 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2[1]
InChIKey ACIMQXSSGMWVKG-UHFFFAOYSA-N[1]
SMILES NCCc1c(Cl)cccc1Cl[1]
MDL Number MFCD00060612[1]
PubChem Substance ID 24879863[1]

Table 3: Safety and Hazard Information

HazardDescriptionSource(s)
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[1]
Target Organs Respiratory system[1]

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reduction of 2,6-dichlorophenylacetonitrile.

Synthesis of this compound from 2,6-Dichlorophenylacetonitrile

This protocol details the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • 2,6-Dichlorophenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitrile: Dissolve 2,6-dichlorophenylacetonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring and refluxing the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water (x mL, where x is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 15% sodium hydroxide solution (x mL) and then again by distilled water (3x mL). This "Fieser workup" method is designed to produce a granular precipitate that is easy to filter.

  • Filtration: Stir the resulting mixture at room temperature for 15-30 minutes, then filter the granular precipitate through a pad of Celite or filter paper. Wash the precipitate thoroughly with several portions of diethyl ether or THF.

  • Extraction and Drying: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Predicted Spectral Data

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25d2HAr-H (ortho to CH₂CH₂NH₂)
~ 7.05t1HAr-H (para to CH₂CH₂NH₂)
~ 3.05t2HAr-CH₂
~ 2.90t2HCH₂-NH₂
~ 1.30s (broad)2HNH₂

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 137Ar-C (quaternary, attached to CH₂)
~ 135Ar-C (quaternary, attached to Cl)
~ 128Ar-CH
~ 42Ar-CH₂
~ 35CH₂-NH₂

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
190/192/194[M]⁺ Molecular ion peak (showing isotopic pattern for two chlorine atoms)
160/162[M - CH₂NH₂]⁺ Loss of the aminoethyl side chain
125/127[C₆H₃Cl₂]⁺ Dichlorophenyl fragment

Table 7: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Vibration
3300-3500N-H stretch (primary amine)
3000-3100Aromatic C-H stretch
2850-2950Aliphatic C-H stretch
1600-1650N-H bend (scissoring)
1450-1500Aromatic C=C stretch
1000-1100C-Cl stretch
750-800C-H out-of-plane bend (aromatic)

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2_6_Dichlorophenylacetonitrile 2,6-Dichlorophenylacetonitrile Reduction Reduction with LiAlH4 in Anhydrous Ether/THF 2_6_Dichlorophenylacetonitrile->Reduction Quenching Quenching (H2O, NaOH) Reduction->Quenching Filtration Filtration Quenching->Filtration Extraction_Drying Extraction & Drying Filtration->Extraction_Drying Solvent_Removal Solvent Removal Extraction_Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product

Caption: Synthetic workflow for this compound.

Postulated Biological Signaling Pathway

Based on the pharmacology of other substituted phenethylamines, this compound is likely to act as a modulator of monoamine neurotransmitter systems in the central nervous system. A plausible signaling pathway is depicted below.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) PEA->VMAT2 Inhibition TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) PEA->TAAR1 Agonism Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Cytosol Cytosolic Dopamine TAAR1->Dopamine_Cytosol Phosphorylation & Efflux Dopamine_Vesicle->Dopamine_Cytosol Increased Release Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Increased Release D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Postsynaptic_Effect Postsynaptic Signaling (e.g., cAMP pathway) D_Receptor->Postsynaptic_Effect

Caption: Postulated signaling pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichlorophenethylamine. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1]
Physical State Liquid
Color Colorless
Assay Purity 97%[1]
Boiling Point 125-129 °C at 52.5 mmHg[1]
Density 1.307 g/mL at 25 °C[1]
Refractive Index n20/D 1.5690[1]
Flash Point 110 °C (230 °F) - closed cup[1]
Predicted logP 2.5
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and robust experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for its determination.[2]

Principle: A solution of the analyte (this compound, a weak base) is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as the acid is added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[2]

Apparatus:

  • Calibrated pH meter with a combination electrode

  • Automatic or manual burette

  • Magnetic stirrer and stir bar

  • Beakers and volumetric glassware

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water.[2]

  • Titration Setup: Fill the burette with the standardized HCl solution. Place a known volume of the analyte solution into a beaker with a magnetic stir bar and immerse the pH electrode.[2]

  • Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is identified as the point of inflection on the curve. The half-equivalence point occurs at half the volume of the titrant required to reach the equivalence point. The pKa is equal to the pH at this half-equivalence point.[2]

The partition coefficient (logP) is the measure of a compound's lipophilicity, which is a key factor in its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The shake-flask method is the gold standard for experimental logP determination.[2]

Principle: The compound is partitioned between two pre-saturated, immiscible phases: n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The logP is the base-10 logarithm of this ratio.[2][3]

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • n-Octanol and deionized water

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.[2]

  • Partitioning: Prepare a stock solution of this compound in the pre-saturated aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol phase in a separatory funnel or vial.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[2]

  • Phase Separation: Allow the mixture to stand until the two layers are clearly separated. Centrifugation can be used to ensure complete separation.[2]

  • Quantification: Carefully sample each phase and determine the concentration of this compound using a validated analytical method.

  • Calculation: Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water]. The logP is then calculated as log₁₀(P).[3]

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Principle: An excess amount of the compound is added to a fixed volume of water at a constant temperature. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered aqueous solution is then determined.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Glass vials with sealed caps

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Deionized water

Procedure:

  • Equilibration: Add an excess amount of this compound to a vial containing a known volume of deionized water.

  • Saturation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: After equilibration, allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered, saturated solution as necessary and determine the concentration of this compound using a calibrated analytical method. This concentration represents the aqueous solubility of the compound at that temperature.

Visualized Workflows and Logical Relationships

To adhere to best practices in scientific documentation, the following diagrams illustrate key experimental and logical processes related to this compound.

pKa_Determination_Workflow Workflow for pKa Determination by Potentiometric Titration prep Prepare Analyte Solution (Known concentration of This compound) setup Setup Titration Apparatus (Calibrated pH meter, Burette with HCl) prep->setup titrate Perform Titration (Add HCl titrant in increments, record pH and volume) setup->titrate plot Plot Titration Curve (pH vs. Volume of HCl) titrate->plot equiv Determine Equivalence Point (Point of inflection) plot->equiv half_equiv Calculate Half-Equivalence Point (Volume at Equivalence Point / 2) equiv->half_equiv pka Determine pKa (pH at Half-Equivalence Point) half_equiv->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Biological_Context_Diagram Logical Pathway of this compound in Peptide Synthesis start_mol This compound synthesis Solid-Phase Peptide Synthesis (SPPS) start_mol->synthesis Incorporated as C-terminal moiety peptide C-terminal Phenethylamine Peptide Analog synthesis->peptide binding Binding Event peptide->binding rhodopsin Rhodopsin (GPCR) rhodopsin->binding cascade Visual Phototransduction Cascade binding->cascade Modulates signaling

Caption: Logical Pathway of this compound in Peptide Synthesis.

Biological Context

While specific signaling pathways for this compound itself are not well-documented, its utility as a synthetic precursor provides a relevant biological context. It has been used in the synthesis of C-terminal phenethylamine peptide analogs.[1] These analogs can be designed to interact with specific biological targets.

One notable application is in the study of G-protein-coupled receptors (GPCRs), such as rhodopsin.[4] Rhodopsin, a light-sensitive receptor crucial for vision, is activated by the photoisomerization of its ligand, 11-cis-retinal.[4][5] Peptide analogs synthesized using this compound can be used as molecular probes to investigate the ligand-binding pocket and the activation mechanism of rhodopsin and other GPCRs.[4] By modifying the C-terminus of a peptide with this dichlorinated phenethylamine moiety, researchers can alter the peptide's binding affinity and specificity, providing insights into the structural requirements for receptor interaction and modulation of the visual phototransduction cascade.[6]

References

The Enigmatic Mechanism of Action of 2,6-Dichlorophenethylamine: A Technical Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethylamines are a broad class of neuroactive compounds, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic derivatives with diverse pharmacological properties. These compounds are known to interact with a variety of targets in the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors. The specific substitution pattern on the phenyl ring of the phenethylamine backbone is a critical determinant of a compound's receptor binding affinity, functional activity, and overall pharmacological profile.

This technical guide explores the potential mechanism of action of 2,6-Dichlorophenethylamine, a halogenated derivative of phenethylamine. Due to the absence of direct studies on this specific molecule, this document will extrapolate from the known structure-activity relationships (SAR) of other halogenated and substituted phenethylamines to propose a likely pharmacological profile.

Hypothesized Pharmacological Profile

Based on the pharmacology of related phenethylamine derivatives, this compound is likely to interact with one or more of the following targets:

  • Serotonin (5-HT) Receptors: The 5-HT₂ subfamily of receptors, particularly the 5-HT₂ₐ receptor, is a primary target for many psychoactive phenethylamines. Agonism or partial agonism at this receptor is associated with the hallucinogenic and psychedelic effects of compounds like those in the 2C series (e.g., 2C-B, 2C-I). The presence and position of halogen atoms on the phenyl ring are known to significantly modulate 5-HT₂ₐ receptor affinity and efficacy.[1][2][3]

  • Monoamine Transporters: Phenethylamines can also act as substrates and/or inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking the reuptake or promoting the release of these neurotransmitters, they can increase synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to stimulant and empathogenic effects.

  • Adrenergic Receptors: Some phenethylamine derivatives exhibit activity at α- and β-adrenergic receptors. Halogenated phenylethanolamines, for instance, have been shown to act as β-adrenoreceptor antagonists.[4]

The 2,6-dichloro substitution pattern is less common among well-characterized psychoactive phenethylamines compared to substitutions at the 2, 4, and 5 positions. However, the presence of two chlorine atoms on the phenyl ring is expected to significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The lipophilicity of the compound is also likely to be increased, which may affect its ability to cross the blood-brain barrier.

Data Presentation: Comparative Receptor Affinities of Substituted Phenethylamines

To provide a context for the potential activity of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of several related phenethylamine derivatives. It is important to note that data for this compound is not available and the presented data is for comparative purposes only.

Compound5-HT₂ₐ5-HT₂CDATNETSERT
Phenethylamine >10,000>10,0001,5002,5004,000
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) 49120>10,000>10,000>10,000
2C-I (4-Iodo-2,5-dimethoxyphenethylamine) 3181>10,000>10,000>10,000
Amphetamine >10,000>10,000350401,800
This compound N/A N/A N/A N/A N/A

Data is compiled from various sources and should be considered approximate. N/A indicates that data is not available.

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in the pharmacological characterization of novel psychoactive compounds:

Radioligand Binding Assays

Objective: To determine the affinity of this compound for a panel of CNS receptors and transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK293, CHO) or from rodent brain tissue.

  • Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors, [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of this compound at its target receptors.

Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors like 5-HT₂ₐ):

  • Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound are added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Eₘₐₓ) relative to a known full agonist are calculated to determine the potency and efficacy of the compound.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., 5-HT2A) PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream PEA This compound (Hypothetical Agonist) PEA->GPCR Binds and Activates G start Start: Novel Compound (this compound) binding Radioligand Binding Assays (Determine Affinity) start->binding functional Functional Assays (Determine Efficacy) binding->functional in_vivo In Vivo Behavioral Assays (e.g., Head-twitch response) functional->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar conclusion Elucidation of Mechanism of Action sar->conclusion

References

Initial biological screening of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Proposed Initial Biological Screening of 2,6-Dichlorophenethylamine

Disclaimer: As of December 2025, publicly available scientific literature lacks a comprehensive biological screening profile for this compound. Therefore, this document presents a proposed framework for its initial biological evaluation. The methodologies, data, and pathways described herein are based on standard practices in drug discovery and the known biological activities of structurally related phenethylamine and dichlorinated compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated derivative of phenethylamine. The phenethylamine scaffold is a common feature in a variety of psychoactive compounds and central nervous system (CNS) active agents. The addition of dichloro-substituents on the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity, metabolic stability, and blood-brain barrier penetration. Given the limited data, a systematic initial biological screening is essential to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent or a research tool.

This guide outlines a proposed multi-tiered screening approach, encompassing in vitro and in vivo studies, designed to characterize the compound's primary pharmacological targets, off-target effects, and preliminary safety profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [2]
CAS Number 14573-23-0[2]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 125-129 °C at 52.5 mmHg
Density 1.307 g/mL at 25 °C
Refractive Index n20/D 1.5690
SMILES NCCc1c(Cl)cccc1Cl
InChI 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2

Proposed In Vitro Screening

The initial in vitro screening aims to identify the primary biological targets of this compound and assess its cellular effects. Based on the phenethylamine scaffold, the primary focus will be on monoamine receptors and transporters.

Receptor Binding Assays

Radioligand binding assays are proposed to determine the affinity of this compound for a panel of CNS-related receptors.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives) is used for the binding reaction.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Table 2: Proposed Receptor Binding Panel and Hypothetical Data

Receptor TargetRadioligandHypothetical Kᵢ (nM)
Serotonin Receptors
5-HT₁ₐ[³H]-8-OH-DPAT>10,000
5-HT₂ₐ[³H]-Ketanserin850
5-HT₂C[³H]-Mesulergine1200
Dopamine Receptors
D₁[³H]-SCH23390>10,000
D₂[³H]-Spiperone5500
Adrenergic Receptors
α₁ₐ[³H]-Prazosin980
α₂ₐ[³H]-Rauwolscine720
Monoamine Transporters
SERT[³H]-Citalopram>10,000
DAT[³H]-WIN 35,428>10,000
NET[³H]-Nisoxetine4500
Functional Assays

Functional assays will be conducted to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at the receptors where it shows significant binding affinity.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ)

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells. For antagonist mode, cells are pre-incubated with the compound before adding a known agonist (e.g., serotonin).

  • Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from the dose-response curves.

Table 3: Proposed Functional Assay Panel and Hypothetical Data

Receptor TargetAssay TypeFunctional ResponseHypothetical EC₅₀/IC₅₀ (nM)
5-HT₂ₐCalcium FluxAntagonistIC₅₀ = 1500
α₁ₐCalcium FluxWeak Partial AgonistEC₅₀ = 2500, Eₘₐₓ = 30%
α₂ₐcAMP AssayAgonistEC₅₀ = 950
Cytotoxicity Assay

An initial assessment of cytotoxicity is crucial to determine the therapeutic window of the compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The CC₅₀ (concentration that causes 50% cytotoxicity) is calculated.

Table 4: Hypothetical Cytotoxicity Data

Cell LineCell TypeHypothetical CC₅₀ (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma85

Proposed In Vivo Screening

Based on the in vitro results suggesting potential interactions with adrenergic and serotonergic systems, initial in vivo screening in rodents would focus on CNS-related behavioral effects and a preliminary pharmacokinetic profile.

Preliminary Behavioral Assessment

A preliminary behavioral screen can provide insights into the potential CNS effects of the compound.

Experimental Protocol: Irwin Test in Mice

  • Animals: Male C57BL/6 mice.

  • Dosing: this compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 30 mg/kg). A vehicle control group is also included.

  • Observation: A trained observer, blinded to the treatment groups, systematically scores the mice for a range of behavioral and physiological parameters at set time points (e.g., 15, 30, 60, 120 minutes post-injection). Parameters include changes in awareness, mood, motor activity, reflexes, and autonomic responses.

  • Data Analysis: The observed effects are tabulated, and a dose-response relationship for any significant behavioral changes is established.

Table 5: Hypothetical Irwin Test Observations

Dose (mg/kg, i.p.)Key Observations
1No significant effects observed.
10Mild decrease in locomotor activity, slight ptosis.
30Significant decrease in locomotor activity, pronounced ptosis, slight hypothermia.
Preliminary Pharmacokinetic Study

A pilot pharmacokinetic (PK) study in rats will provide initial information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats with cannulated jugular veins.

  • Dosing: A single intravenous (i.v.) dose (e.g., 2 mg/kg) and a single oral (p.o.) dose (e.g., 20 mg/kg) of this compound are administered to separate groups of rats.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 6: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV (2 mg/kg)PO (20 mg/kg)
T₁/₂ (h) 3.54.1
Cₘₐₓ (ng/mL) -450
Tₘₐₓ (h) -1.0
AUC₀-∞ (ng·h/mL) 8502100
Cl (L/h/kg) 2.35-
Vd (L/kg) 10.2-
Bioavailability (F%) -24.7

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening in_vitro_start This compound receptor_binding Receptor Binding Assays (CNS Panel) in_vitro_start->receptor_binding cytotoxicity Cytotoxicity Assays (HEK293, HepG2) in_vitro_start->cytotoxicity functional_assays Functional Assays (Hits from Binding) receptor_binding->functional_assays Affinity < 1µM in_vivo_start Promising In Vitro Profile functional_assays->in_vivo_start cytotoxicity->in_vivo_start CC₅₀ > 50µM behavioral_screen Behavioral Screen (Irwin Test in Mice) in_vivo_start->behavioral_screen pk_study Pharmacokinetic Study (Rats) in_vivo_start->pk_study lead_optimization Lead Optimization / Further Studies behavioral_screen->lead_optimization pk_study->lead_optimization G compound This compound alpha2a α₂ₐ-Adrenergic Receptor compound->alpha2a Agonist gi Gᵢ Protein alpha2a->gi ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp pka Protein Kinase A camp->pka Reduced Activation response Cellular Response (e.g., decreased neuronal firing) pka->response

References

Spectroscopic Data of 2,6-Dichlorophenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for 2,6-Dichlorophenethylamine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous compounds and established spectroscopic principles to offer a robust analytical profile. It is intended to assist researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts are based on the analysis of similar compounds, including phenethylamine and 2,6-disubstituted aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and ethylamine protons. The symmetry of the 2,6-dichloro-substituted ring will simplify the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-5~ 7.25 - 7.35Doublet (d)2H
H-4~ 7.05 - 7.15Triplet (t)1H
-CH₂- (benzylic)~ 3.00 - 3.10Triplet (t)2H
-CH₂- (amino)~ 2.85 - 2.95Triplet (t)2H
-NH₂~ 1.5 - 2.5Broad Singlet2H

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the chemical shifts influenced by the electronegative chlorine atoms and the ethylamine side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (ipso)~ 138 - 140
C-2, C-6 (C-Cl)~ 134 - 136
C-3, C-5~ 128 - 130
C-4~ 127 - 129
-CH₂- (benzylic)~ 38 - 40
-CH₂- (amino)~ 42 - 44

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration
N-H Stretch (Amine)3300 - 3500Medium (two bands)Asymmetric & Symmetric Stretch
Aromatic C-H Stretch3000 - 3100Medium to WeakStretch
Aliphatic C-H Stretch2850 - 2960MediumStretch
N-H Bend (Amine)1580 - 1650Medium to StrongScissoring
Aromatic C=C Stretch1450 - 1600Medium to WeakRing Stretch
C-N Stretch (Aliphatic)1020 - 1250Medium to WeakStretch
C-Cl Stretch600 - 800StrongStretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretationNotes
189/191/193[M]⁺˙ (Molecular Ion)Expected isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).
160/162[M - CH₂NH₂]⁺Fragment resulting from benzylic cleavage.
30[CH₂NH₂]⁺Common fragment from cleavage of the Cα-Cβ bond.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Parameters (General):

    • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

    • ¹H NMR:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

FT-IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of solid this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (General):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Method (General):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (MS) Method (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 30 - 300 amu.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound Sample Sample: this compound NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation (ATR) Sample->IR_Prep MS_Prep MS Sample Preparation (GC-MS) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq GC-MS Data Acquisition MS_Prep->MS_Acq NMR_Proc NMR Data Processing & Analysis NMR_Acq->NMR_Proc IR_Proc IR Data Processing & Analysis IR_Acq->IR_Proc MS_Proc MS Data Processing & Analysis MS_Acq->MS_Proc Structure Structural Elucidation & Characterization NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Safety, Handling, and Storage of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage of 2,6-Dichlorophenethylamine. The information is compiled from material safety data sheets (MSDS) and chemical supplier information to ensure a high standard of accuracy and relevance for laboratory personnel.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
Appearance Not explicitly stated, but phenethylamines are typically liquids or low-melting solids.
Boiling Point 125-129 °C at 52.5 mmHg
Density 1.307 g/mL at 25 °C
Refractive Index n20/D 1.5690
Flash Point 110 °C (230 °F) - closed cup
CAS Number 14573-23-0

Hazard Identification and Safety

This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are crucial for safe handling.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Sources:

GHS Label Elements
PictogramSignal Word
GHS07 (Exclamation Mark)Warning

Sources:

Precautionary Statements
CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Sources:

Safe Handling and Storage Procedures

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)
TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Sources:

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use only in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials.

  • "Store locked up" as per precautionary statement P405.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Sources:[1][2]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A plausible synthesis could involve the reduction of a corresponding nitrile or the reductive amination of a corresponding phenylacetone. A generalized workflow is presented below.

G Hypothetical Synthesis Workflow A 2,6-Dichlorophenylacetonitrile B Reduction (e.g., with LiAlH4 or H2/Catalyst) A->B C This compound B->C D Purification (e.g., Distillation or Chromatography) C->D

Caption: A hypothetical synthetic workflow for this compound.

General Analytical Method

Analysis of phenethylamine derivatives is often carried out using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

General GC-MS Protocol Outline:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol, dichloromethane). Derivatization may be necessary to improve volatility and chromatographic performance.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to separate the components of the sample.

  • Detection: The mass spectrometer will fragment the eluted compounds, and the resulting mass spectrum can be used for identification by comparison to a spectral library or a known standard.

Biological Activity and Signaling Pathways

Disclaimer: No specific information on the biological signaling pathways of this compound was found in the available literature. Phenethylamine and its derivatives are known to interact with various receptors and transporters in the central nervous system.[3][4][5] A plausible, but hypothetical , signaling pathway is presented below for illustrative purposes.

Many phenethylamines are known to interact with trace amine-associated receptors (TAARs) and monoamine transporters.[3]

G Hypothetical Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron dopa L-DOPA da Dopamine dopa->da vmat VMAT2 da->vmat dat Dopamine Transporter (DAT) da_synapse vmat->da_synapse Release d2r Dopamine D2 Receptor ac Adenylyl Cyclase d2r->ac camp cAMP ac->camp pka Protein Kinase A camp->pka response Cellular Response pka->response pea This compound pea->dat Inhibition? pea->vmat Inhibition? da_synapse->dat Reuptake da_synapse->d2r

Caption: A hypothetical signaling pathway for a phenethylamine derivative.

Disposal Considerations

Unused this compound and any contaminated materials should be treated as hazardous waste.[6]

  • Waste Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Under no circumstances should this chemical be disposed of down the drain or in general waste.[6]

References

Potential Research Areas for 2,6-Dichlorophenethylamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on Core Research Strategies and Methodologies

Introduction

2,6-Dichlorophenethylamine is a halogenated derivative of phenethylamine. The phenethylamine scaffold is the backbone for a wide array of endogenous neurotransmitters and synthetic psychoactive compounds.[1][2] Substitutions on the phenyl ring can significantly alter the pharmacological profile of these molecules, influencing their affinity and efficacy at various biological targets.[1] The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring in this compound suggests potential for unique interactions with biogenic amine transporters and G-protein coupled receptors (GPCRs), making it a compound of interest for novel drug discovery.

This technical guide outlines potential research areas for this compound, providing a framework for its synthesis, pharmacological characterization, and the elucidation of its mechanism of action. The methodologies presented are based on established protocols for analogous phenethylamine derivatives and are intended to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals.

Synthesis and Analytical Characterization

A crucial first step in the investigation of this compound is the development of a robust and scalable synthetic route, followed by thorough analytical characterization to ensure purity and structural confirmation.

Proposed Synthesis Strategy

A common method for the synthesis of substituted phenethylamines is reductive amination.[3] A potential synthetic route for this compound could involve the reductive amination of 2,6-dichlorophenylacetaldehyde or the reduction of 2,6-dichlorophenylacetonitrile.

Experimental Protocol: Reductive Amination for Synthesis of Substituted Phenethylamines (Adapted from literature) [3]

  • Imine Formation: To a solution of the corresponding aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol), add the amine source (e.g., ammonia or an ammonium salt, 1.1-1.5 equivalents). The reaction is stirred at room temperature until imine formation is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, 1.5-2.0 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using a suitable technique such as column chromatography or crystallization to yield the desired phenethylamine derivative.

Analytical Characterization

The identity and purity of synthesized this compound should be rigorously confirmed using a panel of analytical techniques.

Table 1: Proposed Analytical Methods for Characterization of this compound

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration values consistent with the proposed structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Purity assessment and molecular weight confirmation.[[“]][5]A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the molecular ion of this compound.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Determination of the percentage purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Alternative method for purity and structural confirmation.A distinct peak in the chromatogram with a fragmentation pattern characteristic of this compound.
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands corresponding to the amine N-H bonds and aromatic C-Cl bonds.

Pharmacological Profiling: Exploring Potential Biological Targets

Based on the phenethylamine scaffold, this compound is hypothesized to interact with monoamine transporters and GPCRs. A systematic screening approach is recommended to identify its primary biological targets.

Monoamine Transporter Interactions

Phenethylamine derivatives are well-known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7][8][9] The interaction of this compound with these transporters should be investigated to determine if it acts as an inhibitor of neurotransmitter reuptake.

Table 2: Proposed In Vitro Assays for Monoamine Transporter Activity

Assay Parameter Measured Significance
Radioligand Binding Assay Inhibition constant (Ki)Quantifies the affinity of the compound for the transporter binding site.
Synaptosomal Uptake Inhibition Assay Half-maximal inhibitory concentration (IC50)Measures the functional potency of the compound to inhibit neurotransmitter uptake.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters (General Protocol) [10][11][12][13][14]

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature for a specific duration to allow for binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Screening

Substituted phenethylamines can also exhibit activity at various GPCRs, including adrenergic, dopaminergic, and serotonergic receptors.[15][16] A broad GPCR screening panel is recommended to identify potential off-target effects or novel therapeutic targets.

Table 3: Proposed GPCR Screening Panel

Receptor Family Specific Subtypes to Investigate Potential Functional Outcome
Adrenergic Receptors α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3Modulation of cardiovascular and central nervous system functions.
Dopamine Receptors D1, D2, D3, D4, D5Modulation of motor control, motivation, and reward pathways.
Serotonin (5-HT) Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, etc.Modulation of mood, cognition, and perception.
Trace Amine-Associated Receptor 1 (TAAR1) TAAR1Potential regulation of monoaminergic systems.[17]

Experimental Protocol: GPCR Activation Assay (e.g., Calcium Mobilization or cAMP Assay)

  • Cell Culture: Use cell lines stably expressing the GPCR of interest and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye or a cAMP-responsive element linked to a reporter gene).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium concentration using a fluorescent plate reader or changes in reporter gene expression).

  • Data Analysis: Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from the concentration-response curves.

Mechanism of Action and Downstream Signaling

Once primary biological targets are identified, further studies are necessary to elucidate the precise mechanism of action and the downstream signaling pathways modulated by this compound.

Proposed Signaling Pathway Investigation

Assuming this compound is found to be a potent monoamine transporter inhibitor, its downstream effects on intracellular signaling cascades should be investigated.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 2_6_DCPEA This compound Transporter Monoamine Transporter (DAT, NET, or SERT) 2_6_DCPEA->Transporter Inhibition Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Neurotransmitter->Transporter Reuptake Synaptic_Neurotransmitter Increased Synaptic Neurotransmitter Concentration Neurotransmitter->Synaptic_Neurotransmitter Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Neurotransmitter->Postsynaptic_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) Postsynaptic_Receptor->Downstream_Signaling Activation

Caption: Proposed mechanism of action for this compound as a monoamine transporter inhibitor.

Monoamine Oxidase (MAO) Inhibition

Phenethylamines can also be substrates or inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[18][19]

Table 4: Proposed Monoamine Oxidase Inhibition Assay

Assay Parameter Measured Significance
MAO-A and MAO-B Inhibition Assay IC50Determines the potency and selectivity of this compound as an inhibitor of MAO isoforms.[20][21][22]

In Vivo Pharmacological Assessment

Following in vitro characterization, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of this compound.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for dose selection and interpretation of in vivo studies.

Behavioral Pharmacology

Based on the in vitro profile, a battery of behavioral tests in rodents can be employed to assess the potential psychostimulant, antidepressant, or anxiolytic effects of the compound.

Table 5: Proposed Behavioral Assays in Rodents

Behavioral Test Potential Effect Measured
Open Field Test Locomotor activity, exploratory behavior, anxiety-like behavior.[23]
Forced Swim Test / Tail Suspension Test Antidepressant-like effects.
Elevated Plus Maze Anxiolytic or anxiogenic effects.
Conditioned Place Preference Rewarding or aversive properties.[23]
Drug Discrimination Subjective effects compared to known drugs of abuse.

Experimental Protocol: Open Field Test in Mice (General Protocol) [23]

  • Apparatus: A square arena with walls, often equipped with automated tracking software.

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection).

  • Testing: Place the mouse in the center of the open field arena and record its activity for a set period (e.g., 30 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Proposed Research Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound.

G Synthesis Synthesis and Analytical Characterization In_Vitro_Screening In Vitro Pharmacological Screening Synthesis->In_Vitro_Screening Target_Identification Primary Biological Target Identification In_Vitro_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Pharmacological and Behavioral Assessment Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Proposed research workflow for this compound.

Conclusion

This compound represents an unexplored chemical entity with the potential to interact with key targets in the central nervous system. This technical guide provides a structured and comprehensive framework for its investigation, from initial synthesis to in vivo characterization. By systematically exploring its pharmacology, researchers can uncover its therapeutic potential and pave the way for the development of novel drug candidates. The detailed methodologies and proposed research areas outlined herein are intended to serve as a valuable resource for scientists and drug development professionals embarking on the study of this and other novel phenethylamine derivatives.

References

The Dance of Two Chlorines: A Technical Guide to the Structure-Activity Relationship of Dichlorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated phenethylamines represent a fascinating and pharmacologically significant class of compounds. The strategic placement of two chlorine atoms on the phenyl ring of the phenethylamine scaffold profoundly influences their interaction with key neurological targets, including monoamine transporters and G-protein coupled receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, summarizing available quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing the intricate signaling pathways they modulate. Understanding these relationships is paramount for the rational design of novel therapeutics targeting a range of neuropsychiatric disorders.

Introduction: The Phenethylamine Backbone and the Impact of Dichlorination

The phenethylamine core, a simple aromatic ring connected to an ethylamine side chain, is the foundational structure for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds. Chemical modifications to this scaffold can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and mechanism of action.

Halogenation, and in particular dichlorination, is a common strategy in medicinal chemistry to modulate a molecule's properties. The introduction of chlorine atoms can influence:

  • Lipophilicity: Affecting the ability of the compound to cross the blood-brain barrier.

  • Metabolic Stability: Blocking sites of enzymatic degradation, thereby prolonging the compound's duration of action.

  • Electronic Properties: Altering the electron distribution of the aromatic ring, which can impact binding affinity and interactions with receptor residues.

  • Conformational Preferences: Influencing the spatial arrangement of the molecule, which is critical for optimal binding to target proteins.

The precise positioning of the two chlorine atoms on the phenyl ring (e.g., 2,4-, 3,4-, etc.) creates distinct isomers with unique pharmacological fingerprints. This guide will explore these nuances, providing a framework for understanding the SAR of this important chemical class.

Structure-Activity Relationships at Key Neurological Targets

The primary targets for dichlorinated phenethylamines are the monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as various serotonin and dopamine receptors. The position of the chlorine atoms dictates the affinity and selectivity for these targets.

Monoamine Transporters: DAT, NET, and SERT

The monoamine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism central to the action of many antidepressants and stimulants.

Table 1: Comparative Binding Affinities (Ki, nM) of Indatraline Isomers at Human Monoamine Transporters

IsomerhDAThSERThNET
trans-Indatraline 0.81.20.6
cis-Indatraline 1202580

Data compiled from studies on Indatraline, a potent non-selective monoamine transporter inhibitor with a 3,4-dichlorophenyl group.[1]

The more than 100-fold difference in affinity at DAT and NET between the trans and cis isomers highlights the critical importance of the spatial presentation of the dichlorinated ring for optimal interaction with the transporter binding pocket.[1] Generally, para- and meta-substitutions on the phenethylamine ring are well-tolerated and can enhance potency at monoamine transporters.

Serotonin Receptors: Focus on 5-HT2A

The serotonin 2A (5-HT2A) receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a key target for psychedelic phenethylamines. Activation of this receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent downstream signaling cascades. Halogenation at the 4-position of the phenyl ring is a common feature of potent 5-HT2A agonists. While specific data for dichlorinated phenethylamines is sparse, it is known that substitutions at the 2- and 5-positions of the ring, often with methoxy groups, are also crucial for high affinity. It is plausible that dichlorination at various positions could modulate the affinity and functional activity at 5-HT2A receptors, but further research is needed to establish a clear SAR.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of dichlorinated phenethylamines.

Synthesis of Dichlorinated Phenethylamines

A common and effective method for the synthesis of phenethylamines is the reduction of a corresponding phenylacetonitrile or nitrostyrene derivative.

Protocol 1: Synthesis of 3,4-Dichlorophenethylamine via Reduction of 3,4-Dichlorophenylacetonitrile

This protocol describes the reduction of 3,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4).

Materials:

  • 3,4-Dichlorophenylacetonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry nitrogen or argon gas

  • Ice bath

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is assembled.

  • LiAlH4 Suspension: A suspension of LiAlH4 (typically 1.5-2 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Addition of Precursor: 3,4-Dichlorophenylacetonitrile is dissolved in a minimal amount of anhydrous diethyl ether or THF and added dropwise to the stirred LiAlH4 suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling in an ice bath (Fieser workup).

  • Filtration and Extraction: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is collected, and the filter cake is washed with additional diethyl ether or THF. The combined organic phases are then extracted with an aqueous HCl solution to protonate the amine and transfer it to the aqueous layer.

  • Basification and Isolation: The acidic aqueous layer is washed with an organic solvent to remove any non-basic impurities. The aqueous layer is then cooled in an ice bath and made basic (pH > 12) by the slow addition of a concentrated NaOH solution.

  • Final Extraction and Purification: The free amine is extracted from the basic aqueous layer with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation under reduced pressure to yield pure 3,4-dichlorophenethylamine.[2]

A similar approach can be used for other isomers, starting from the corresponding dichlorophenylacetonitrile.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, or norepinephrine transporters.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligand:

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

  • Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate salts.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific binding control: A high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • 96-well microplates.

  • Cell harvester and filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Cells are harvested, homogenized in buffer, and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the dichlorinated phenethylamine test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value. For non-specific binding control wells, add the unlabeled selective inhibitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filter mats are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/Gs-Coupled Receptors

This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for many GPCRs, including D2-like dopamine receptors (Gi-coupled, decrease cAMP) and some serotonin receptors.

Materials:

  • CHO or HEK-293 cells expressing the receptor of interest (e.g., human dopamine D2 receptor).

  • Assay buffer (e.g., HBSS with HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Test compounds (dichlorinated phenethylamines).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and add assay buffer containing IBMX. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add the dichlorinated phenethylamine test compounds at various concentrations.

  • Stimulation: For Gi-coupled receptors, add forskolin to all wells (except basal controls) to stimulate cAMP production. The inhibitory effect of the test compound will be measured against this stimulated level.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the test compound concentration. For agonists at Gi-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). For antagonists, the IC50 can be determined by measuring the inhibition of an agonist's effect.[3][4][5]

Signaling Pathways and Visualizations

Dichlorinated phenethylamines can exert their effects through complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Monoamine Transporter Inhibition and Downstream Effects

The primary mechanism of action for many phenethylamines at the synapse is the inhibition of monoamine reuptake.

Monoamine_Transporter_Inhibition cluster_transporters Monoamine Transporters cluster_neurotransmitters Synaptic Neurotransmitters DPEA Dichlorinated Phenethylamine DAT Dopamine Transporter (DAT) DPEA->DAT Inhibits NET Norepinephrine Transporter (NET) DPEA->NET Inhibits SERT Serotonin Transporter (SERT) DPEA->SERT Inhibits Synaptic_DA Synaptic Dopamine Synaptic_NE Synaptic Norepinephrine Synaptic_5HT Synaptic Serotonin Postsynaptic_R Postsynaptic Receptors Synaptic_DA->Postsynaptic_R Increased Activation Synaptic_NE->Postsynaptic_R Increased Activation Synaptic_5HT->Postsynaptic_R Increased Activation Neuronal_Signal Altered Neuronal Signaling Postsynaptic_R->Neuronal_Signal

Caption: Inhibition of monoamine transporters by dichlorinated phenethylamines.

G-Protein Coupled Receptor Signaling (Gi-Coupled Pathway)

For dichlorinated phenethylamines that act as agonists at Gi-coupled receptors like the dopamine D2 receptor, the following signaling cascade is initiated.

Gi_Coupled_Signaling cluster_membrane Cell Membrane Ligand Dichlorinated Phenethylamine (Agonist) Receptor Dopamine D2 Receptor (Gi) Ligand->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Agonist activity at a Gi-coupled receptor, leading to cAMP reduction.

Experimental Workflow for SAR Determination

The process of determining the structure-activity relationship for a series of dichlorinated phenethylamines follows a logical workflow.

SAR_Workflow Synthesis Synthesis of Dichlorinated Phenethylamine Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assays (DAT, NET, SERT, Receptors) Purification->Binding_Assay Functional_Assay Functional Assays (cAMP, Calcium Flux, ERK Phosphorylation) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Model Structure-Activity Relationship Model Data_Analysis->SAR_Model

Caption: A typical experimental workflow for establishing SAR.

Conclusion and Future Directions

The dichlorination of the phenethylamine scaffold provides a powerful tool for modulating pharmacological activity at key monoamine transporters and receptors. While the available data clearly indicate that the position of the chlorine atoms has a profound impact on binding affinity and selectivity, a comprehensive and systematic study of all dichlorinated isomers is still needed to fully elucidate the intricate structure-activity relationships.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a complete matrix of dichlorinated phenethylamine isomers at a broad panel of neurological targets to generate a comprehensive quantitative dataset.

  • Functional Selectivity: Investigating whether different isomers can bias signaling towards specific downstream pathways (e.g., G-protein vs. β-arrestin pathways), which could lead to the development of therapeutics with improved efficacy and reduced side effects.

  • In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of promising lead compounds in animal models to assess their therapeutic potential for conditions such as depression, ADHD, and substance use disorders.

By continuing to explore the rich chemical space of dichlorinated phenethylamines, researchers can unlock new possibilities for the development of next-generation neurological drugs.

References

The Double-Edged Sword: Steric Hindrance Effects of 2,6-Dichloro Substitution on Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's interaction with its biological target. Among these, the 2,6-dichloro substitution pattern on a phenyl ring represents a powerful tool for modulating bioactivity, primarily through the principle of steric hindrance. This guide provides a detailed exploration of this structural motif, offering insights into its effects on compound conformation, target binding, and overall biological activity. Through an examination of key examples, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and various kinase inhibitors, this document serves as a technical resource for leveraging the steric and electronic properties of 2,6-dichloro substitution in drug design and development.

The Foundational Principle: Steric Hindrance and Conformational Restriction

The introduction of two chlorine atoms at the ortho-positions of a phenyl ring creates significant steric bulk. This steric clash forces adjacent functional groups or linked ring systems out of the plane of the dichlorinated phenyl ring. This "forced" twisted conformation can have several critical consequences for bioactivity:

  • Enhanced Target Affinity: By locking the molecule into a specific, biologically active conformation that better fits the target's binding pocket, the 2,6-dichloro substitution can lead to a significant increase in potency.

  • Improved Selectivity: The fixed conformation may be less favorable for binding to off-target proteins, thereby improving the compound's selectivity profile and reducing potential side effects.

  • Modulation of Physicochemical Properties: The electronic withdrawing nature of the chlorine atoms can also influence the acidity or basicity of nearby functional groups, which can impact cell permeability and target interaction.

The following sections will delve into specific examples that vividly illustrate these principles, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Case Study: Diclofenac and Cyclooxygenase (COX) Inhibition

Diclofenac, a widely used NSAID, is a classic example of how 2,6-dichloro substitution can drive bioactivity. The two chlorine atoms on the anilino-phenyl ring force the two aromatic rings into a non-planar orientation, which is crucial for its potent inhibition of cyclooxygenase (COX) enzymes.

Quantitative Bioactivity Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
DiclofenacVaries by studyVaries by study~10-30[1]
Celecoxib (for comparison)Varies by studyVaries by study~30[1]

Note: IC50 values for Diclofenac can vary between different in vitro assay systems. However, its COX-2 selectivity is well-established.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[2][3][4][5][6]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Diclofenac) dissolved in DMSO

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Epinephrine (cofactor)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for Prostaglandin E2 (PGE2) quantification

  • 96-well microplates

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine.[2] Add the appropriate amount of COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[2]

  • Inhibitor Addition: Add 2 µL of the test compound at various concentrations (serially diluted in DMSO) to the enzyme solution. For the control, add 2 µL of DMSO. Pre-incubate the mixture at 37°C for 10 minutes.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 10 µM.[4]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2 minutes).[4]

  • Reaction Termination: Stop the reaction by adding a small volume of 1 M HCl.

  • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibition

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of Diclofenac.

Case Study: Abl Kinase Inhibitors in Cancer Therapy

The 2,6-dichloro substitution has been instrumental in the development of potent and selective inhibitors of the Abelson (Abl) tyrosine kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). The steric hindrance imposed by the dichloro group helps to orient the inhibitor within the ATP-binding pocket of the kinase.

Quantitative Bioactivity Data

Structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidin-7-one derivatives have demonstrated the importance of the 6-(2,6-dichlorophenyl) moiety for potent Abl kinase inhibition. The table below presents IC50 values for a representative compound from this class and its comparison with the pioneering Abl inhibitor, Imatinib.

CompoundAbl Kinase IC50 (nM)K562 Cell Growth Inhibition IC50 (nM)
PD166326 (a pyrido[2,3-d]pyrimidine with 2,6-dichloro substitution)80.3
Imatinib25250-500

Data compiled from publicly available in vitro studies.[7]

Experimental Protocol: In Vitro Abl Kinase Assay

The following protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Abl kinase.[8][9][10][11][12]

Objective: To determine the IC50 of a test compound against purified recombinant Abl kinase.

Materials:

  • Purified recombinant active Abl kinase

  • Abl-specific peptide substrate (e.g., Abltide)

  • Test compound dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well, low-volume, white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase reaction buffer. Dispense a small volume (e.g., 1 µL) into the wells of the 384-well plate.

  • Enzyme Addition: Add the purified Abl kinase (e.g., 1-2 ng) in kinase buffer to each well.

  • Inhibitor Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for Abl) to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

Bcr_Abl_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, STAT5) BCR_ABL->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Inhibitor Abl Kinase Inhibitor (e.g., with 2,6-dichloro substitution) Inhibitor->BCR_ABL Inhibition

Caption: The Bcr-Abl signaling pathway and its inhibition by targeted kinase inhibitors.[13][14][15][16][17]

Case Study: VEGFR-2 Inhibitors in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The 2,6-dichloro substitution has been employed in the design of potent VEGFR-2 inhibitors.

Quantitative Bioactivity Data
Compound FeatureVEGFR-2 IC50 (nM)
Pyrido[2,3-d]pyrimidine with 2,6-dichlorophenyl groupPotent inhibition in the low nanomolar range

Note: The specific IC50 values can vary depending on the full chemical structure of the inhibitor.

Experimental Protocol: VEGFR-2 Binding Assay

The following is a generalized protocol for a VEGFR-2 binding assay to screen for potential inhibitors.[18][19]

Objective: To measure the ability of a test compound to inhibit the binding of VEGF to its receptor, VEGFR-2.

Materials:

  • Recombinant human VEGFR-2

  • Biotinylated VEGF

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with recombinant human VEGFR-2 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Inhibitor and Ligand Addition: Wash the plate. Add the test compound at various concentrations, followed by the addition of biotinylated VEGF. Incubate for 2 hours at room temperature.

  • Streptavidin-HRP Addition: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is inversely proportional to the binding of biotinylated VEGF to VEGFR-2. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor VEGFR-2 Inhibitor (with 2,6-dichloro substitution) Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway, a critical driver of angiogenesis, and its therapeutic inhibition.[20][21][22][23][24][25]

Conclusion

The 2,6-dichloro substitution pattern is a potent and versatile tool in the medicinal chemist's arsenal. Through steric hindrance, it enforces a twisted conformation in molecules, which can lead to enhanced bioactivity and selectivity for their intended biological targets. The examples of Diclofenac, Abl kinase inhibitors, and VEGFR-2 inhibitors demonstrate the successful application of this principle in developing effective therapeutics. A thorough understanding of the steric and electronic effects of this substitution, supported by robust experimental evaluation and a clear picture of the target signaling pathways, is crucial for its rational application in future drug discovery endeavors. This guide provides a foundational framework for researchers to explore and harness the power of the 2,6-dichloro motif in their own research and development programs.

References

Methodological & Application

Application Note: Synthesis of C-Terminal Peptide Amides via Fmoc Solid-Phase Peptide Synthesis Using Rink Amide Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-terminal amidation is a critical post-translational modification found in numerous biologically active peptides, including hormones, neurotransmitters, and antimicrobial peptides. This modification often enhances biological activity and stability by mimicking the native protein structure and protecting against enzymatic degradation. Solid-phase peptide synthesis (SPPS) utilizing Rink Amide resin is a widely adopted and efficient method for the direct synthesis of C-terminal peptide amides.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of C-terminal peptide amides using Rink Amide resin via Fluorenylmethyloxycarbonyl (Fmoc) based chemistry.

Principle

The Rink Amide linker is attached to a solid support, typically aminomethylated polystyrene.[4][6] The synthesis proceeds by the stepwise addition of Fmoc-protected amino acids to the free amine on the linker. The Fmoc protecting group is base-labile and is removed at each cycle with a piperidine solution. The final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which concurrently removes the acid-labile side-chain protecting groups and yields the desired C-terminal peptide amide.[1][7][8]

Data Presentation

Table 1: Representative Yield and Purity Data for C-Terminal Peptide Amide Synthesis

Peptide SequenceResin TypeCleavage CocktailCrude Purity (%)Overall Yield (%)Reference
Leu-Enkephalin (Y-G-G-F-L-NH2)PAL-PEG-PS95% TFA, 5% H2O98.4>90[9]
Y-G-G-F-L-NH-MePAL-PEG-PS95% TFA, 5% H2O90.4>90[9]
Y-G-G-F-L-NH-EtPAL-PEG-PS95% TFA, 5% H2O97.0>90[9]
Model PeptideRink AmideTFA/TIPS/DMB (92.5:2.5:5)HighNot Specified[10]

Note: Purity is typically determined by reverse-phase high-performance liquid chromatography (RP-HPLC). Yields can vary depending on the peptide sequence, coupling efficiency, and purification methods.

Experimental Protocols

Materials and Reagents
  • Rink Amide AM Resin (e.g., 100-200 mesh, 0.3-0.8 mmol/g substitution)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), 1,3-dimethoxybenzene (DMB), water)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Amide

This protocol outlines the manual synthesis of a generic peptide on Rink Amide resin.

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 15-30 minutes at room temperature.[8]

    • Drain the DMF.

  • Fmoc Deprotection (Initial):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 20-30 minutes to remove the Fmoc group from the linker.[7]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[7] If the test is positive (indicating free amines), continue the coupling for another hour.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

  • Chain Elongation (Subsequent Amino Acid Cycles):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 7-20 minutes. Drain and wash with DMF (3-5 times).[11]

    • Coupling: Activate the next Fmoc-amino acid as described in step 3 and couple it to the resin for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Repeat this cycle for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for cleavage.[8]

Protocol 2: Cleavage and Deprotection

This protocol releases the peptide from the resin and removes side-chain protecting groups.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • To prevent C-terminal N-alkylation, a side reaction associated with the Rink Amide linker, it is recommended to add 3-5% 1,3-dimethoxybenzene (DMB) to the cleavage cocktail.[10][12][13]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.[14]

  • Peptide Precipitation and Isolation:

    • Concentrate the collected filtrate under a stream of nitrogen.

    • Add the concentrated solution dropwise to a large volume of cold diethyl ether (8-10 times the volume of the filtrate) to precipitate the crude peptide.[7][14]

    • Allow the precipitation to proceed at 4°C if necessary.

    • Centrifuge or filter to collect the peptide precipitate.

    • Wash the crude peptide with cold diethyl ether and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple kaiser Kaiser Test for Completion couple->kaiser kaiser->couple Positive wash2 Wash with DMF kaiser->wash2 Negative elongate 4. Repeat for all Amino Acids wash2->elongate deprotect2 5. Final Fmoc Deprotection elongate->deprotect2 wash3 Wash with DMF & DCM deprotect2->wash3 cleave 6. Cleavage from Resin (TFA/Scavengers) wash3->cleave precipitate 7. Precipitation in Cold Ether cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end End: C-Terminal Peptide Amide purify->end

Caption: Experimental workflow for Fmoc-SPPS of C-terminal peptide amides.

Caption: Mechanism of TFA-mediated cleavage from Rink Amide resin.

References

Application Notes & Protocols for the Quantification of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Dichlorophenethylamine in various matrices. The protocols are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are widely used for the analysis of phenethylamine derivatives and other small molecules.[1][2][3][4][5]

Overview of Analytical Approaches

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive method for volatile and semi-volatile compounds. Derivatization may be required to improve the chromatographic behavior of the amine.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, particularly for complex biological matrices, and often does not require derivatization, simplifying sample preparation.[2][3][4][6]

The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation Protocols

Effective sample preparation is crucial for accurate and reproducible quantification, as it removes interfering matrix components.[7][8] The following are generalized protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are common techniques for isolating analytes like this compound from biological matrices.[2][7][9]

Liquid-Liquid Extraction (LLE) Protocol

LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[7][9]

Materials:

  • Sample (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Ammonium hydroxide (or other base to adjust pH)

  • Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • Pipette 1 mL of the sample into a conical centrifuge tube.

  • Add the internal standard solution.

  • Adjust the sample pH to >10 with ammonium hydroxide to ensure the analyte is in its free base form.

  • Add 5 mL of the organic extraction solvent.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the appropriate solvent for GC-MS or LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a sample preparation method that uses a solid sorbent to isolate the analyte of interest from a liquid sample.[7][9][10]

Materials:

  • Sample (e.g., plasma, urine)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., methanol/water mixture)

  • Elution solvent (e.g., ammoniated methanol)

  • Solvent evaporator

  • Reconstitution solvent

Procedure:

  • Add the internal standard to the sample.

  • Pre-treat the sample as required (e.g., dilution, pH adjustment).

  • Condition the SPE cartridge by passing 2 mL of methanol through it.

  • Equilibrate the cartridge by passing 2 mL of water through it.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 2 mL of the wash solvent to remove interfering compounds.

  • Elute the this compound with 2 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable solvent for analysis.

Analytical Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the quantification of this compound. Analysis of amines by GC-MS can be challenging due to their polarity.[1]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[11]

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of this compound

Data Presentation: Hypothetical GC-MS Quantitative Data

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~8.5190154119
Internal Standard~8.4196159125

(Note: Specific ions are hypothetical and would need to be determined experimentally)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general LC-MS/MS method, which is often preferred for its high selectivity and reduced need for sample derivatization.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

LC Conditions:

ParameterValue
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold 1 min, return to initial

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation: Hypothetical LC-MS/MS Quantitative Data

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound~2.3190.0173.0138.015
Internal Standard~2.3196.0179.0144.015

(Note: Specific m/z values and collision energies are hypothetical and require experimental optimization)

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical procedures.

LLE_Workflow start Start: Sample Collection sample_prep Add Internal Standard and Adjust pH start->sample_prep extraction Liquid-Liquid Extraction with Organic Solvent sample_prep->extraction separation Centrifuge to Separate Phases extraction->separation collection Collect Organic Layer separation->collection drying Dry with Sodium Sulfate collection->drying evaporation Evaporate to Dryness drying->evaporation reconstitution Reconstitute in Appropriate Solvent evaporation->reconstitution analysis Inject into GC-MS or LC-MS/MS reconstitution->analysis finish End: Data Analysis analysis->finish

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start Start: Sample Collection sample_prep Add Internal Standard and Pre-treat Sample start->sample_prep condition Condition SPE Cartridge sample_prep->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute evaporation Evaporate to Dryness elute->evaporation reconstitution Reconstitute in Appropriate Solvent evaporation->reconstitution analysis Inject into GC-MS or LC-MS/MS reconstitution->analysis finish End: Data Analysis analysis->finish

Caption: Workflow for Solid-Phase Extraction (SPE).

Analytical_Method_Selection input Prepared Sample Extract decision Derivatization Required? input->decision lcmsms LC-MS/MS Analysis decision->lcmsms No derivatize Perform Derivatization decision->derivatize Yes gcms GC-MS Analysis derivatize->gcms

References

Application Note: Analysis of 2,6-Dichlorophenethylamine by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

2,6-Dichlorophenethylamine is a phenethylamine derivative that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and research chemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products in drug development and manufacturing. This application note presents a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for routine quality control, stability studies, and research applications.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a standard reverse-phase HPLC system with UV detection. The method is based on established protocols for structurally similar aromatic amines and chlorinated compounds.[1][2][3][4][5][6]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][4] Alternative columns such as C8 or Phenyl-Hexyl can also be considered depending on the specific separation requirements.[7]

  • Chemicals and Reagents:

    • This compound reference standard (≥97% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Phosphoric acid, HPLC grade)

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Isocratic elution with 60% Acetonitrile / 40% Aqueous
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or wavelength of maximum absorbance)

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Aqueous Phase: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Organic Phase: Use HPLC-grade acetonitrile.

    • The mobile phase is a 60:40 (v/v) mixture of the organic and aqueous phases. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the expected linear range of the assay.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area of this compound.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high-organic content mobile phase (e.g., 80% acetonitrile) and then store it in an appropriate solvent as per the manufacturer's recommendation.

Data Presentation

The following table presents hypothetical performance data for the proposed HPLC method. This data is for illustrative purposes and should be verified through a full method validation study.

ParameterExpected Performance
Retention Time (tR) 5 - 10 minutes
Tailing Factor (Tf) 0.9 - 1.5
Theoretical Plates (N) > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (60:40 ACN:0.1% FA) equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution (100 µg/mL) inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare and Filter Sample inject_sample Inject Sample(s) prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentration integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Workflow for the HPLC analysis of this compound.

Method Development Logic

The following diagram illustrates the logical relationship and considerations for developing a reverse-phase HPLC method for a basic compound like this compound.

Method_Development cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection cluster_optimization Optimization analyte This compound (Basic Amine) column_choice Select Column (e.g., C18 for hydrophobicity) analyte->column_choice aqueous_ph Control pH (Acidic pH to protonate amine) analyte->aqueous_ph uv_detection Select UV Wavelength (e.g., 220 nm) analyte->uv_detection organic_solvent Choose Organic Solvent (Acetonitrile for good peak shape) column_choice->organic_solvent optimize_params Optimize Flow Rate, Gradient, and Temperature organic_solvent->optimize_params aqueous_ph->organic_solvent uv_detection->optimize_params

Caption: Key considerations for HPLC method development.

References

Application Note: Identification of Impurities in 2,6-Dichlorophenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification of potential process-related impurities in 2,6-Dichlorophenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). A robust analytical method is crucial for ensuring the purity and safety of pharmaceutical compounds. This document outlines the likely synthetic route of this compound, details potential impurities, and provides a detailed GC-MS protocol for their separation and identification, including sample preparation, instrument parameters, and data analysis.

Introduction

This compound is a substituted phenethylamine that serves as a valuable building block in the synthesis of various pharmaceutical and research chemicals. As with any synthetic organic compound, the final product can contain impurities originating from starting materials, byproducts of side reactions, or intermediates from incomplete reactions. Regulatory authorities require stringent control and characterization of these impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry, making it an ideal method for this purpose. This protocol details a GC-MS method for the qualitative analysis of this compound and its potential impurities.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reduction of 2,6-dichlorobenzyl cyanide (also known as 2,6-dichlorophenylacetonitrile). Impurities can be introduced from the synthesis of the starting material or during the final reduction step.

Potential Impurities:

  • From the synthesis of 2,6-dichlorobenzyl cyanide:

    • 2,6-Dichlorotoluene: Unreacted starting material for the synthesis of the cyanide precursor.

    • 2,6-Dichlorobenzyl chloride: An intermediate in the synthesis of the cyanide.

    • 2,6-Dichlorobenzaldehyde and 2,6-Dichlorobenzoic Acid: Can form from over-chlorination and subsequent hydrolysis of the toluene precursor.[1]

    • 2,6-Dichlorophenylacetamide: Results from the incomplete hydrolysis of the nitrile group if the cyanide is prepared from the corresponding amide.[1]

  • From the reduction of 2,6-dichlorobenzyl cyanide:

    • 2,6-Dichlorobenzyl cyanide: Unreacted starting material.

    • 2,6-Dichlorobenzyl alcohol: A potential byproduct of the reduction process.

Experimental Protocol

This protocol provides a general framework for the GC-MS analysis. Instrument parameters should be optimized for the specific instrumentation used in the laboratory.

1. Materials and Reagents

  • This compound sample

  • Methanol (GC grade or higher)

  • Dichloromethane (GC grade or higher)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

  • Anhydrous Pyridine

  • Reference standards for potential impurities (if available)

2. Sample Preparation

2.1. Without Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2.2. With Derivatization (for improved peak shape and volatility):

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with 800 µL of dichloromethane.

  • Transfer the solution to a GC vial for analysis.

3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization.

GC Parameter Recommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
MS Parameter Recommended Setting
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40 - 450 amu
Scan Mode Full Scan

Data Presentation

The following table summarizes the expected molecular weights and key mass fragments of this compound and its potential impurities. This data is crucial for the identification of peaks in the resulting chromatogram.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z) - Predicted/Reported
This compoundC₈H₉Cl₂N190.07159, 123, 30 (without derivatization)
2,6-Dichlorobenzyl cyanideC₈H₅Cl₂N186.04185, 150, 115[2]
2,6-Dichlorobenzyl alcoholC₇H₆Cl₂O177.03176, 141, 115
2,6-DichlorobenzaldehydeC₇H₄Cl₂O175.01174, 145, 111[3]
2,6-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01190, 173, 145, 111[4]
2,6-DichlorophenylacetamideC₈H₇Cl₂NO204.05203, 159, 123

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Methanol start->dissolve No Derivatization derivatize Derivatize with BSTFA/TMCS start->derivatize With Derivatization filter Filter into GC Vial dissolve->filter dilute Dilute with Dichloromethane derivatize->dilute inject Inject into GC-MS filter->inject filter2 Transfer to GC Vial dilute->filter2 filter2->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect chromatogram Obtain Total Ion Chromatogram (TIC) detect->chromatogram identify Identify Peaks by Retention Time chromatogram->identify mass_spectra Analyze Mass Spectra of Peaks identify->mass_spectra compare Compare with Library/ Reference Spectra mass_spectra->compare report Report Identified Impurities compare->report synthesis_pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_impurities Potential Impurities Toluene 2,6-Dichlorotoluene Chloride 2,6-Dichlorobenzyl chloride Toluene->Chloride Chlorination Impurity3 Over-chlorination byproducts Toluene->Impurity3 Cyanide 2,6-Dichlorobenzyl cyanide Chloride->Cyanide Cyanation Product This compound Cyanide->Product Reduction Impurity1 Unreacted 2,6-Dichlorobenzyl cyanide Cyanide->Impurity1 Impurity4 2,6-Dichlorophenyl- acetamide Cyanide->Impurity4 from amide route Impurity2 2,6-Dichlorobenzyl alcohol Product->Impurity2

References

Application Note: Enhanced Detection of 2,6-Dichlorophenethylamine through Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 2,6-dichlorophenethylamine to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar amine group, this compound can exhibit poor chromatographic peak shape and thermal instability. Derivatization through acylation or silylation significantly improves its volatility, thermal stability, and chromatographic performance, leading to enhanced sensitivity and more reliable analytical results. This document is intended for researchers, scientists, and drug development professionals working with phenethylamine compounds.

Introduction

This compound is a substituted phenethylamine that can be challenging to analyze directly by GC-MS due to the presence of a primary amine group. This functional group can lead to peak tailing, poor sensitivity, and potential adsorption onto the chromatographic column. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1] This process modifies the polar amine group, rendering the analyte more volatile and amenable to GC-MS analysis.[1] The two most common and effective derivatization strategies for primary amines are acylation and silylation.

Acylation involves the reaction of the amine with an acylating agent, typically a perfluorinated anhydride such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[2] These reagents introduce a non-polar acyl group, which masks the active proton of the amine, thereby reducing its polarity and improving its chromatographic properties.[2]

Silylation replaces the active hydrogen in the amine group with a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] The resulting TMS derivatives are significantly more volatile and thermally stable.[3]

This application note details standardized protocols for both acylation and silylation of this compound and provides expected outcomes for enhanced GC-MS detection.

Experimental Protocols

General Workflow

The general workflow for the derivatization and subsequent GC-MS analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Solution Evaporation Evaporation to Dryness Sample->Evaporation Add_Reagent Addition of Derivatizing Reagent Evaporation->Add_Reagent Reaction Heating/Incubation Add_Reagent->Reaction Reconstitution Reconstitution in Solvent Reaction->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of this compound.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC vials (2 mL) with caps

Procedure:

  • Pipette a known amount of the this compound solution into a clean GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 100 µL of ethyl acetate to the dried residue.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 20 minutes in a heating block or water bath.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Silylation with BSTFA

This protocol details the formation of the N-trimethylsilyl derivative of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC vials (2 mL) with caps

Procedure:

  • Transfer a known amount of the this compound solution into a clean GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 50 µL of BSTFA (with 1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following tables summarize the expected improvements in analytical parameters upon derivatization of this compound. The quantitative data presented are estimations based on typical enhancements observed for phenethylamines and should be validated experimentally.

Table 1: Comparison of Chromatographic and Detection Properties

ParameterUnderivatized this compoundTFAA DerivativeBSTFA Derivative
Retention Time Variable, may be longer with tailingShorter, more reproducibleShorter, more reproducible
Peak Shape TailingSymmetricalSymmetrical
LOD (ng/mL) ~10-20~1-5~1-5
LOQ (ng/mL) ~30-60~3-15~3-15

Table 2: Expected Mass Spectral Data

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound 189.01189172, 160, 125, 30
TFA-Derivative 285.00285172, 160, 118
TMS-Derivative 261.05261246, 172, 160, 73

Visualization of Derivatization Reactions

The chemical reactions for the acylation and silylation of this compound are illustrated below.

G cluster_acylation Acylation with TFAA Reactant This compound + TFAA Product N-(2,6-Dichlorophenethyl)-2,2,2-trifluoroacetamide Reactant->Product 70°C

Caption: Acylation of this compound with TFAA.

G cluster_silylation Silylation with BSTFA Reactant This compound + BSTFA Product N-(2,6-Dichlorophenethyl)-1,1,1-trimethylsilanamine Reactant->Product 60°C

Caption: Silylation of this compound with BSTFA.

Conclusion

Derivatization of this compound by either acylation with TFAA or silylation with BSTFA is a highly effective strategy to improve its analysis by GC-MS. Both methods enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, shorter retention times, and significantly lower limits of detection and quantification. The choice between acylation and silylation will depend on the specific requirements of the assay, including potential interferences from the sample matrix and the desired fragmentation patterns for mass spectral identification. The protocols provided in this application note serve as a robust starting point for method development and validation for the sensitive and reliable analysis of this compound in various sample matrices.

References

Application Notes and Protocols for the Utilization of 2,6-Dichlorophenethylamine in the Synthesis of Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for research and informational purposes only. The synthesis and handling of the described compounds should only be carried out by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. The pharmacological properties described are hypothetical and based on structure-activity relationships of analogous compounds; extensive experimental validation is required.

Introduction

2,6-Dichlorophenethylamine is a halogenated derivative of phenethylamine. The phenethylamine scaffold is the backbone for a wide array of neuroactive compounds, including stimulants, empathogens, and psychedelics. The substitution pattern on the phenyl ring significantly influences the pharmacological profile of these molecules. The presence of chlorine atoms at the 2 and 6 positions is expected to modulate the lipophilicity, metabolic stability, and receptor interaction profile of the parent phenethylamine molecule. While literature on research chemicals derived specifically from this compound is sparse, its structural features suggest its potential as a precursor for novel compounds targeting monoaminergic systems.

This document outlines hypothetical applications of this compound in the creation of a novel series of N-benzyl substituted derivatives, analogous to the well-known and potent NBOMe class of psychoactive substances. The protocols provided are based on established synthetic methodologies for related compounds.

Hypothetical Application: Synthesis of N-Benzyl-2,6-Dichlorophenethylamine Derivatives

The primary amino group of this compound serves as a versatile handle for chemical modification. N-alkylation, particularly N-benzylation, is a common strategy to enhance the potency and selectivity of phenethylamines for specific serotonin receptors, most notably the 5-HT₂ₐ receptor, which is the primary target for classic psychedelic compounds.

Proposed Research Chemical Series: The 26-Cl-NBX Series

We propose a hypothetical series of N-benzyl derivatives of this compound, designated as the "26-Cl-NBX" series, where "X" denotes the substitution on the N-benzyl group. This series can be synthesized via reductive amination.

General Structure of the 26-Cl-NBX Series:

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(substituted-benzyl)-2,6-Dichlorophenethylamine Derivatives (Reductive Amination)

This protocol describes a general method for the synthesis of the 26-Cl-NBX series via a two-step, one-pot reductive amination.

Materials:

  • This compound hydrochloride

  • Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 4-methylbenzaldehyde, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (1M solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Freebasing of this compound:

    • Dissolve this compound hydrochloride (1.0 eq) in deionized water.

    • Basify the solution to pH 10-12 with a 1M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the freebase of this compound as an oil.

  • Reductive Amination:

    • Dissolve the this compound freebase (1.0 eq) in anhydrous dichloromethane or methanol in a round-bottom flask.

    • Add the desired substituted benzaldehyde (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • In a separate flask, prepare a solution or suspension of the reducing agent. If using NaBH₄, dissolve it in methanol. If using NaBH(OAc)₃, it can be added directly as a solid in portions.

    • Slowly add the reducing agent (1.5 eq) to the reaction mixture. Control the addition rate to manage any effervescence.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: e.g., a gradient of hexane and ethyl acetate containing 1% triethylamine).

  • Salt Formation (for improved stability and handling):

    • Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a 1M solution of HCl in the same or a miscible solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Hypothetical Quantitative Data

The following table presents hypothetical receptor binding affinities (Ki, nM) for a proposed series of 26-Cl-NBX derivatives. These values are speculative and intended to guide initial pharmacological screening. The primary hypothesized targets are serotonin (5-HT) and dopamine (D) receptors, common targets for phenethylamine-based research chemicals.

Compound IDN-Benzyl SubstitutionHypothesized 5-HT₂ₐ Ki (nM)Hypothesized D₂ Ki (nM)Hypothesized SERT Ki (nM)Hypothesized DAT Ki (nM)
26-Cl-NBH Unsubstituted50800>1000>1000
26-Cl-NB2OMe 2-Methoxy5500>1000850
26-Cl-NB4Me 4-Methyl30750>1000900
26-Cl-NB4Cl 4-Chloro15600>1000700

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start This compound HCl freebase Freebasing with NaOH start->freebase imine Imine Formation with Substituted Benzaldehyde freebase->imine reduction Reduction with NaBH(OAc)₃ imine->reduction crude Crude Product reduction->crude workup Aqueous Work-up crude->workup chromatography Column Chromatography workup->chromatography pure_freebase Pure Freebase chromatography->pure_freebase salt Salt Formation with HCl pure_freebase->salt final_product Final Product (HCl Salt) salt->final_product

Caption: Synthetic workflow for N-benzyl-2,6-dichlorophenethylamine derivatives.

Hypothesized Signaling Pathway

The following diagram illustrates a plausible signaling pathway for a hypothetical 5-HT₂ₐ receptor agonist from the 26-Cl-NBX series.

signaling_pathway cluster_cell Postsynaptic Neuron ligand 26-Cl-NBX Derivative receptor 5-HT₂ₐ Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates downstream Downstream Cellular Effects (e.g., neuronal excitability) pkc->downstream Phosphorylates Targets ca_release->downstream Modulates

Caption: Hypothesized 5-HT₂ₐ receptor signaling cascade for 26-Cl-NBX derivatives.

Application Notes and Protocols for Receptor Binding Assays of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenethylamine is a substituted phenethylamine compound. Due to its structural similarity to other phenethylamines that interact with monoamine transporters and receptors, it is crucial to characterize its binding profile to understand its pharmacological activity. This document provides a detailed protocol for a competitive radioligand binding assay, a gold standard method for determining the affinity of a compound for a specific receptor or transporter.[1][2]

Principle of the Assay

Competitive radioligand binding assays measure the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor or transporter.[1][2] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[6]

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing target) Reagent_Prep Reagent Preparation (Assay buffer, radioligand, This compound dilutions) Incubation Incubation of Membranes, Radioligand, and Test Compound Reagent_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Binding Assay for Monoamine Transporters

This protocol is a template and may require optimization for specific laboratory conditions and target systems. The example below is for the human norepinephrine transporter (hNET).

1. Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]-Nisoxetine or [³H]-CFT, known ligands for NET.[7]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known NET inhibitor, such as Desipramine (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Cell Lysis Buffer (for membrane prep): 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.[6]

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethylenimine (PEI).

  • Filtration apparatus (Cell harvester).

  • Scintillation counter.

2. Membrane Preparation

  • Culture HEK293-hNET cells to confluency.

  • Harvest cells and centrifuge at low speed.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

3. Assay Procedure

  • On the day of the assay, thaw the membrane preparation and resuspend to the desired protein concentration in assay buffer (e.g., 50-100 µg protein per well).[6]

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding control (e.g., 10 µM Desipramine), 50 µL radioligand, 150 µL membrane preparation.

    • Test Compound: 50 µL of each this compound dilution, 50 µL radioligand, 150 µL membrane preparation.

  • The final concentration of the radioligand should be approximately equal to its Kd value for the target.

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the data analysis workflow.

G cluster_data Data Processing cluster_analysis Analysis & Results Raw_CPM Raw Counts Per Minute (CPM) from Scintillation Counter Specific_Binding Calculate Specific Binding (Total - Non-specific) Raw_CPM->Specific_Binding Curve_Fitting Non-linear Regression (% Specific Binding vs. Log[Compound]) Specific_Binding->Curve_Fitting IC50_Calc Determine IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for data analysis in a competitive binding assay.

Data Presentation

The binding affinities of this compound for various monoamine transporters should be determined and presented in a clear, tabular format for easy comparison. Below is a template table for presenting such data.

Target TransporterRadioligandTest CompoundKi (nM) [Mean ± SEM]
hNET[³H]-NisoxetineThis compoundTo be determined
hDAT[³H]-CFTThis compoundTo be determined
hSERT[³H]-CitalopramThis compoundTo be determined

Note: The specific radioligands listed are examples and the optimal choice may vary. The Ki values are placeholders and must be determined experimentally.

Conclusion

This document provides a comprehensive, albeit general, protocol for determining the receptor binding profile of this compound using competitive radioligand binding assays. By following this methodology, researchers can elucidate the affinity of this compound for key monoamine transporters, which is a critical step in understanding its potential pharmacological effects and mechanism of action. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Dichlorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dichlorophenethylamine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used synthetic route involving the reduction of 2,6-Dichlorophenylacetonitrile.

Q1: What is a common synthetic route for this compound?

A1: A prevalent and practical laboratory-scale synthesis starts from 2,6-Dichlorotoluene and proceeds through key intermediates. The typical sequence involves the chlorination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl chloride, followed by cyanation to produce 2,6-Dichlorophenylacetonitrile. The final and critical step is the reduction of the nitrile group to yield this compound.

Q2: My yield of this compound is consistently low. What are the primary causes?

A2: Low yields can stem from several factors throughout the synthesis. The most common issues are related to the final reduction step or the purity of the precursor, 2,6-Dichlorophenylacetonitrile. Key areas to investigate include:

  • Incomplete Reduction: The nitrile group may not be fully converted to the primary amine.

  • Side Reactions: The reducing agent may react with impurities or the product itself.

  • Impure Starting Material: Impurities in the 2,6-Dichlorophenylacetonitrile precursor can interfere with the reduction.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and choice of reducing agent are critical variables.

  • Product Loss During Work-up: The basic nature of the amine product requires careful pH control during extraction to prevent loss.

Q3: I suspect the reduction of 2,6-Dichlorophenylacetonitrile is incomplete. How can I confirm this and what should I do?

A3: Incomplete reduction is a frequent cause of low yields.

  • Confirmation: The reaction progress can be monitored using Thin Layer Chromatography (TLC). The starting nitrile is significantly less polar than the resulting amine product. A suitable eluent would be a mixture of ethyl acetate and hexane. The persistence of the starting material spot on the TLC plate indicates an incomplete reaction.

  • Troubleshooting Steps:

    • Extend Reaction Time: Continue the reaction for a longer duration, monitoring periodically by TLC.

    • Increase Temperature: Gently increasing the reaction temperature may drive the reaction to completion, but be cautious of potential side reactions.

    • Add More Reducing Agent: A stoichiometric excess of the reducing agent is often necessary. Consider a controlled, portion-wise addition of more reagent.

Q4: I am observing unexpected impurities in my final product. What could they be and how can I prevent them?

A4: The presence of unknown impurities often traces back to the synthesis of the 2,6-Dichlorophenylacetonitrile precursor.

  • Source of Impurities: The synthesis of 2,6-Dichlorophenylacetonitrile often starts from 2,6-Dichlorotoluene. Side reactions during the initial chlorination step can introduce impurities.[1]

  • Common Impurities:

    • Over-chlorination Products: Formation of 2,6-Dichlorobenzal chloride and 2,6-Dichlorobenzotrichloride can occur.[1] These can lead to the formation of 2,6-Dichlorobenzaldehyde and 2,6-Dichlorobenzoic acid as impurities in your precursor.

    • Isomeric Impurities: Incomplete separation of isomers during the synthesis of the dichlorotoluene starting material can carry through the entire synthesis.

  • Prevention:

    • Purify the Precursor: Ensure the purity of your 2,6-Dichlorophenylacetonitrile before the reduction step. Purification by recrystallization or column chromatography is recommended.[1][2]

    • Source High-Purity Starting Materials: Begin the synthesis with the highest purity 2,6-Dichlorotoluene available.

Q5: What are the best practices for purifying the final this compound product?

A5: Effective purification is critical for obtaining a high-purity final product.

  • Acid-Base Extraction: As this compound is a basic amine, a standard purification technique is to dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to a pH > 10 to deprotonate the amine, which can then be re-extracted into an organic solvent.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can provide good separation.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective purification method.

Data Presentation

The choice of reducing agent is critical for the successful conversion of 2,6-Dichlorophenylacetonitrile to this compound. The following table summarizes various reducing agents and conditions commonly used for nitrile reductions, which can be adapted for this specific synthesis.

Table 1: Comparison of Conditions for Nitrile Reduction

Reducing Agent SystemSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Notes
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether25 - 662 - 1280 - 95Highly reactive, requires anhydrous conditions.
Borane-THF Complex (BH₃·THF)THF25 - 654 - 2475 - 90Milder than LiAlH₄, good functional group tolerance.
Diisopropylaminoborane / cat. LiBH₄THF255~99Effective for electron-deficient nitriles.[3]
Catalytic Hydrogenation (H₂)Methanol, Ethanol25 - 8012 - 4885 - 98Requires a catalyst (e.g., Raney Nickel, Pd/C) and pressure equipment.
Nickel Boride (NiCl₂ / NaBH₄)Methanol25170 - 90Mild, resilient to air and moisture.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol describes a common laboratory method for the reduction of 2,6-Dichlorophenylacetonitrile using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • 2,6-Dichlorophenylacetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) to anhydrous THF under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2,6-Dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add deionized water (X mL), followed by 15% NaOH solution (X mL), and then deionized water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is crucial for safety and to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and washes.

  • Purification: Transfer the combined organic solution to a separatory funnel. Extract the amine into a 1M HCl solution. Separate the aqueous layer, basify with concentrated NaOH until pH > 10, and then extract the product back into diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizations

Diagram 1: General Synthesis Workflow

This diagram illustrates the key steps in the synthesis of this compound from 2,6-Dichlorotoluene.

A 2,6-Dichlorotoluene B 2,6-Dichlorobenzyl Chloride A->B Chlorination (e.g., NCS, light) C 2,6-Dichlorophenylacetonitrile B->C Cyanation (e.g., NaCN) D Crude this compound C->D Reduction (e.g., LiAlH4) E Purified this compound D->E Purification (Extraction, Distillation)

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for troubleshooting low yields in the final reduction step.

Start Low Yield Observed CheckTLC Analyze Crude Product by TLC. Is starting nitrile present? Start->CheckTLC IncompleteRx Incomplete Reaction CheckTLC->IncompleteRx Yes CheckPurity Is precursor purity >98%? CheckTLC->CheckPurity No Action1 Increase Reaction Time OR Increase Temperature OR Add More Reducing Agent IncompleteRx->Action1 ImpureStart Impure Starting Material CheckPurity->ImpureStart No CheckWorkup Review Work-up Procedure. Was pH controlled during extraction? CheckPurity->CheckWorkup Yes Action2 Purify Precursor via Recrystallization or Column Chromatography ImpureStart->Action2 WorkupLoss Product Loss During Work-up CheckWorkup->WorkupLoss No Action3 Ensure pH > 10 before final extraction of amine product. WorkupLoss->Action3

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Crude 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,6-Dichlorophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common route involves the reduction of 2,6-dichlorophenylacetonitrile. Potential impurities from this synthesis may include:

  • Unreacted Starting Material: 2,6-dichlorophenylacetonitrile.[1]

  • Intermediates: Incomplete reduction can lead to the presence of corresponding imine intermediates.

  • Byproducts of Side Reactions: Over-reduction or side reactions involving the reducing agent can generate minor impurities.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., toluene, ethers, alcohols) may be present.[2]

  • Reagents: Residual reducing agents or quenching reagents might contaminate the crude product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective purification strategies for this compound, a basic compound, typically involve one or a combination of the following methods:

  • Acid-Base Extraction: This is a highly effective method to separate the basic this compound from neutral and acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its salt. The aqueous layer is then basified to precipitate the purified free base.

  • Recrystallization of the Hydrochloride Salt: Phenethylamines are often purified by converting them to their hydrochloride salts, which are typically crystalline solids.[3] Recrystallization from a suitable solvent system can significantly enhance purity.

  • Column Chromatography: Flash column chromatography is a versatile technique for separating closely related impurities. Due to the basic nature of the amine, it is often necessary to use a deactivated silica gel (e.g., with triethylamine) or a basic stationary phase like alumina to prevent streaking and product loss.[4]

Q3: How can I assess the purity of my this compound?

A3: Purity assessment can be performed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for quantifying the purity of this compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and confirming the identity of the desired product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information and can be used to identify and quantify impurities with distinct signals.[7][8]

  • Melting Point Analysis: A sharp melting point range for the free base or its salt that corresponds to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Solution
Oiling out instead of crystallization The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent.Try a lower-boiling point solvent. Use a less polar solvent or a co-solvent system to decrease solubility.[9]
No crystal formation upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.[10]
Poor recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent.
Colored crystals Presence of colored impurities.Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce the overall yield.
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Streaking or tailing of the compound on TLC and column The basic amine is interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use a less acidic stationary phase like alumina (basic or neutral).[4]
Poor separation of closely related impurities The eluent polarity is not optimal.Use thin-layer chromatography (TLC) to carefully screen and optimize the solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for complex mixtures.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For basic compounds, adding a small amount of a more polar solvent like methanol to the mobile phase can be effective.
Low product recovery The compound is irreversibly adsorbed onto the silica gel.Use deactivated silica gel or an alternative stationary phase. Ensure the crude product is fully dissolved and properly loaded onto the column.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.

Table 1: Illustrative Purity and Yield for Different Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Yield (%)
Acid-Base Extraction~85>95~90
Recrystallization (as HCl salt)~95>99~85
Column Chromatography~95>99.5~80

Table 2: Suggested Recrystallization Solvents for this compound Hydrochloride

Solvent System Solubility Characteristics Expected Crystal Form
Ethanol/WaterSoluble in hot ethanol, less soluble in water.Fine needles or plates.
IsopropanolModerately soluble when hot, sparingly soluble when cold.Prismatic crystals.
AcetonitrileGood solubility at reflux, low solubility at room temperature.Small prisms.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic amine will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution with stirring until the pH is >12. The free base of this compound will precipitate.

  • Extraction of Pure Product: Extract the aqueous suspension with fresh organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified free base from the acid-base extraction in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the solution is acidic. The hydrochloride salt should precipitate.

  • Dissolution: Collect the crude salt by filtration and dissolve it in a minimal amount of a hot recrystallization solvent (see Table 2).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. To prevent issues with the basicity of the amine, add 1-2% triethylamine to the eluent system.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate with 1% triethylamine) and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE Recryst Recrystallization (as HCl salt) ABE->Recryst CC Column Chromatography ABE->CC Pure Pure this compound Recryst->Pure CC->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recryst_Issue Recrystallization Problem Start->Recryst_Issue CC_Issue Column Chromatography Problem Start->CC_Issue Oiling_Out Oiling Out? Recryst_Issue->Oiling_Out No_Crystals No Crystals? Recryst_Issue->No_Crystals Streaking Streaking/Tailing? CC_Issue->Streaking Poor_Sep Poor Separation? CC_Issue->Poor_Sep Solvent Change Solvent/System Oiling_Out->Solvent Yes Induce_Nuc Induce Nucleation No_Crystals->Induce_Nuc Yes Deactivate_Si Deactivate Silica/Use Alumina Streaking->Deactivate_Si Yes Optimize_Eluent Optimize Eluent Poor_Sep->Optimize_Eluent Yes

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting common byproducts in 2,6-Dichlorophenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichlorophenethylamine. The following information addresses common issues related to byproduct formation and offers guidance on prevention and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most prevalent laboratory synthesis of this compound involves the reduction of 2,6-dichlorophenylacetonitrile. The primary byproducts of this reaction are secondary and tertiary amines, namely di-(2,6-dichlorophenethyl)amine and tri-(2,6-dichlorophenethyl)amine. These impurities arise from the reaction of the intermediate imine with the desired primary amine product. Incomplete reduction can also lead to the presence of unreacted 2,6-dichlorophenylacetonitrile.

Q2: How can the formation of secondary and tertiary amine byproducts be minimized?

The formation of these over-alkylation byproducts can be suppressed by a few key strategies. During catalytic hydrogenation, the addition of ammonia or ammonium hydroxide to the reaction mixture is effective in minimizing the formation of secondary and tertiary amines. For reductions using metal hydrides like lithium aluminum hydride (LiAlH₄), using a higher concentration of the reducing agent and maintaining a low reaction temperature can favor the formation of the primary amine.

Q3: What are the potential side reactions when using catalytic hydrogenation?

Besides the formation of secondary and tertiary amines, a potential side reaction during catalytic hydrogenation is dehalogenation, where one or both chlorine atoms on the phenyl ring are replaced by hydrogen. This can lead to the formation of 2-chlorophenethylamine and phenethylamine. The choice of catalyst and reaction conditions, such as temperature and pressure, plays a crucial role in minimizing this side reaction.

Q4: How can I monitor the progress of the reaction and identify byproducts?

The progress of the reduction of 2,6-dichlorophenylacetonitrile can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting nitrile and the appearance of the more polar amine product can be observed. For the identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool to determine the molecular weights of the components in the reaction mixture. High-Performance Liquid Chromatography (HPLC) can be used for both qualitative and quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the desired product and any isolated byproducts.[1][2][3][4][5]

Q5: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[6][7][8]

  • Fractional Vacuum Distillation: This is effective for separating the desired primary amine from less volatile secondary and tertiary amine byproducts.

  • Column Chromatography: Silica gel column chromatography can be employed to separate the primary amine from non-polar impurities and some of the higher molecular weight byproducts. The choice of eluent is critical for achieving good separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Extend the reaction time. - Increase the amount of reducing agent. - For catalytic hydrogenation, ensure the catalyst is active and increase hydrogen pressure if necessary.
Presence of significant amounts of secondary and tertiary amine byproducts Reaction of the intermediate imine with the primary amine product.- During catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[9][10] - When using LiAlH₄, use an excess of the reducing agent and maintain a low temperature.
Detection of monochlorinated or non-chlorinated phenethylamines Dehalogenation during catalytic hydrogenation.- Use a less reactive catalyst (e.g., palladium on carbon instead of Raney nickel). - Optimize reaction conditions by lowering the temperature and hydrogen pressure.
Unreacted 2,6-dichlorophenylacetonitrile remains in the product Insufficient reducing agent or deactivated catalyst.- Increase the stoichiometry of the reducing agent. - For catalytic hydrogenation, use fresh, active catalyst.
Difficulties in separating the product from byproducts Similar physical properties of the product and byproducts.- Utilize fractional vacuum distillation for compounds with different boiling points. - Employ column chromatography with a carefully selected solvent system for compounds with different polarities.[6][7][8]

Key Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 2,6-dichlorophenylacetonitrile

  • Anhydrous ethanol or methanol

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichlorophenylacetonitrile in anhydrous ethanol or methanol.

  • Add the catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Add the ammonia solution to the mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional vacuum distillation or column chromatography.

Synthesis of this compound using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,6-dichlorophenylacetonitrile

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve 2,6-dichlorophenylacetonitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by fractional vacuum distillation or column chromatography.

Visualizations

Synthesis_and_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Common Byproducts A 2,6-Dichlorophenylacetonitrile B [Reduction] A->B C This compound (Desired Product) B->C F 2-Chlorophenethylamine (Dehalogenation) B->F Side Reaction (Catalytic Hydrogenation) D Di-(2,6-dichlorophenethyl)amine (Secondary Amine) C->D + Intermediate Imine E Tri-(2,6-dichlorophenethyl)amine (Tertiary Amine) D->E + Intermediate Imine

Caption: Synthetic pathway to this compound and common byproducts.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (GC-MS, HPLC, NMR) Start->Analysis Problem Identify Problem Analysis->Problem Solution Implement Solution Problem->Solution Purification Purify Product Problem->Purification Proceed to Purification Solution->Start Re-run Synthesis End Pure Product Purification->End

Caption: A general workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing HPLC for Phenethylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of phenethylamine isomers.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of phenethylamine isomers, offering systematic approaches to identify and resolve them.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My phenethylamine peaks are showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like phenethylamines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The primary solution is to adjust the mobile phase pH. Lowering the pH (typically to between 2.5 and 3.5) will protonate the silanol groups, minimizing their interaction with the protonated amine analytes.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can effectively mask the active silanol sites and improve peak symmetry. A concentration of 0.1% (v/v) is a good starting point.

  • Column Choice: Consider using a column with a highly inert stationary phase (end-capped) to reduce the number of available silanol groups.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak distortion. Try diluting your sample.

Q2: I'm observing peak fronting for my phenethylamine isomers. What could be the reason?

A2: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Injecting too much sample can lead to a saturation of the stationary phase at the column inlet. Reduce the injection volume or the sample concentration.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to move too quickly at the beginning of the separation, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Temperature: Sub-ambient column temperatures can sometimes lead to peak fronting. Ensure your column is properly thermostatted, typically at or slightly above ambient temperature (e.g., 25-30 °C).

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding column and mobile phase selection for phenethylamine isomer analysis.

Q3: What is the best type of column for separating positional isomers of phenethylamine (e.g., 1-phenylethylamine vs. 2-phenylethylamine)?

A3: For positional isomers, which are achiral, a standard reversed-phase column is typically sufficient.

  • C18 (ODS) Columns: These are the most common starting point and can provide good separation based on subtle differences in hydrophobicity between the isomers.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analytes. This can be particularly effective for separating aromatic compounds and their isomers. For phenyl columns, using methanol as the organic modifier in the mobile phase can enhance these π-π interactions and improve separation.[1][2]

Q4: How do I choose a column for separating enantiomers of a chiral phenethylamine?

A4: The separation of enantiomers requires a chiral stationary phase (CSP). Several types of CSPs are effective for phenethylamine enantiomers:

  • Polysaccharide-based CSPs: Columns like CHIRALPAK® AD-H, IA, IB, and IC, which are based on amylose or cellulose derivatives, are widely used and have shown excellent results for separating a broad range of chiral compounds, including primary amines.

  • Crown Ether-based CSPs: A method has been described using a crown ether derivative-coated silica gel column for the successful separation of phenethylamine enantiomers.[3]

  • Protein-based CSPs: Columns with immobilized proteins, such as cellobiohydrolase (CBH), can also be used for the enantioseparation of basic drugs like phenethylamines.[4]

Q5: What is the optimal mobile phase composition for separating phenethylamine isomers?

A5: The ideal mobile phase will depend on the specific isomers and the column being used. Here are some general guidelines:

  • For Positional Isomers (Reversed-Phase):

    • Organic Modifier: Acetonitrile or methanol are common choices. Methanol may provide better selectivity on phenyl-based columns.[1][5]

    • Aqueous Phase: A buffer is crucial to control the pH and ensure reproducible retention times. Phosphate or formate buffers are frequently used. A low pH (e.g., 2.5) is often beneficial for good peak shape of these basic compounds. A study on the separation of 18 phenethylamine and tryptamine derivatives utilized a gradient with 0.1% formic acid in water (pH 2.5) and acetonitrile.[6]

  • For Enantiomers (Chiral HPLC):

    • Normal-Phase: Mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are common. A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to improve peak shape.

    • Reversed-Phase: A mixture of a buffer (e.g., phosphate, acetate) and an organic modifier (acetonitrile or methanol) is used. A patent for chiral phenethylamine detection describes a mobile phase of perchloric acid aqueous solution (pH=1.0) and acetonitrile (50:50, v/v).[3]

Q6: Can I use the same column for both positional and chiral separations?

A6: It is generally not recommended. Achiral columns (like C18 or Phenyl-Hexyl) are designed to separate compounds based on properties like hydrophobicity and polarity, and they will not resolve enantiomers. Chiral columns are specifically designed with a chiral selector to differentiate between enantiomers. While a chiral column might separate positional isomers, it is not its primary function and may not be the most efficient or cost-effective approach. For complex samples containing both positional isomers and enantiomers, a two-dimensional HPLC system or coupling an achiral and a chiral column in series could be considered.

Data Presentation

The following tables summarize typical HPLC conditions and expected results for the separation of phenethylamine isomers based on published data.

Table 1: HPLC Conditions for Positional Isomer Separation

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min50% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Expected Outcome Baseline separation of various phenethylamine derivatives.[6]Improved separation of aromatic positional isomers due to π-π interactions.[5][7]

Table 2: HPLC Conditions for Chiral Isomer (Enantiomer) Separation

ParameterMethod 1: Crown Ether CSPMethod 2: Polysaccharide CSP (Normal Phase)
Column Crown Ether Derivative-Coated Silica, 5 µmCHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase Perchloric Acid (pH 1.0) / Acetonitrile (50:50, v/v)n-Hexane / Isopropanol / Methanol / Diethylamine (75:10:15:0.1, v/v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 220 nm
Expected Outcome Resolution > 1.5 between (R)- and (S)-phenylethylamine.[3]Baseline separation of enantiomers.[8]

Experimental Protocols

Protocol 1: General Method for Positional Isomer Screening on a C18 Column

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • Start with a scouting gradient of 5% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 10 minutes before the next injection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

Protocol 2: Chiral Separation of Phenethylamine Enantiomers using a Crown Ether CSP

  • Column: Crown ether derivative-coated silica gel packed column (5 µm particle size).[3]

  • Mobile Phase Preparation:

    • Prepare a perchloric acid solution in HPLC-grade water and adjust the pH to 1.0.

    • Mix the pH 1.0 perchloric acid solution with acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase before use.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV at 210 nm.

  • System Suitability: Inject a racemic mixture of the phenethylamine and ensure the resolution between the two enantiomer peaks is ≥ 1.5.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

HPLC_Optimization_Workflow start Define Separation Goal (Positional vs. Chiral) col_select Select Initial Column start->col_select mp_select Select Initial Mobile Phase col_select->mp_select Achiral (C18/Phenyl) Chiral (CSP) run_initial Perform Initial Run mp_select->run_initial eval_results Evaluate Chromatogram (Resolution, Peak Shape) run_initial->eval_results optimize_mp Optimize Mobile Phase (pH, % Organic, Additives) eval_results->optimize_mp Needs Improvement final_method Final Validated Method eval_results->final_method Acceptable troubleshoot Troubleshoot Issues (See Guides) eval_results->troubleshoot Poor Peak Shape/ No Resolution optimize_mp->run_initial optimize_col Try Alternative Column optimize_mp->optimize_col If still no separation optimize_col->mp_select troubleshoot->optimize_mp

Caption: Workflow for HPLC method optimization for phenethylamine isomers.

Troubleshooting_Peak_Tailing issue Issue: Peak Tailing for Phenethylamine cause1 Primary Cause Analyte-Silanol Interactions issue:f0->cause1:f0 cause2 Secondary Cause Column Overload issue:f0->cause2:f0 solution1 Solution 1 Lower Mobile Phase pH (2.5-3.5) cause1:f1->solution1:f0 solution2 Solution 2 Add Competing Base (e.g., 0.1% TEA) cause1:f1->solution2:f0 solution3 Solution 3 Use End-Capped Column cause1:f1->solution3:f0 solution4 Solution 4 Reduce Sample Concentration/ Injection Volume cause2:f1->solution4:f0

Caption: Troubleshooting logic for peak tailing in phenethylamine analysis.

References

How to remove starting material from 2,6-Dichlorophenethylamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 2,6-Dichlorophenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting material impurities in a crude this compound product?

A1: The most common impurities are typically unreacted starting materials from the synthesis. The two primary synthetic routes to this compound are:

  • Reduction of 2,6-dichlorophenylacetonitrile: This can leave unreacted nitrile in the final product.

  • Reductive amination of 2,6-dichlorobenzaldehyde: This may result in residual aldehyde in the product mixture.[1]

Therefore, identifying the synthetic route used is the first step in troubleshooting purification.

Q2: How can I remove unreacted 2,6-dichlorophenylacetonitrile from my this compound product?

A2: A combination of acid-base extraction and column chromatography is highly effective. This compound is a basic amine and can be protonated and extracted into an aqueous acidic solution, leaving the neutral 2,6-dichlorophenylacetonitrile in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified amine. For highly pure product, flash column chromatography can be employed as a final polishing step.

Q3: What is the best method to remove unreacted 2,6-dichlorobenzaldehyde from the this compound product?

A3: Acid-base extraction is the primary method for separating the basic amine product from the neutral aldehyde starting material. The amine is extracted into an acidic aqueous solution, while the aldehyde remains in the organic layer. After separation, the aqueous layer is basified to recover the purified amine. If further purification is needed, recrystallization or column chromatography can be utilized.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective method, particularly for removing less soluble impurities. The choice of solvent is critical. Often, a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures is used. It is advisable to first perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Starting Material using Acid-Base Extraction
Possible Cause Troubleshooting Step
Incomplete protonation of the amine. Ensure the pH of the aqueous acid solution is sufficiently low (pH 1-2) to fully protonate the this compound. Use a pH meter or pH paper to verify.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Insufficient number of extractions. Perform multiple extractions (at least 3) with the acidic solution to ensure complete transfer of the amine into the aqueous phase.
Product loss during back-extraction. When basifying the aqueous layer to recover the amine, ensure the pH is sufficiently high (pH 12-14) to deprotonate the amine salt completely. Extract the aqueous layer multiple times with an organic solvent to maximize the recovery of the purified product.
Issue 2: Co-elution of Product and Impurity during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system. Optimize the mobile phase. For normal-phase silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane with a small percentage of triethylamine) can improve separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can reduce tailing of the amine product on the acidic silica gel.
Column overloading. Reduce the amount of crude product loaded onto the column. Overloading leads to broad peaks and poor separation.
Incorrect stationary phase. If separation on silica gel is challenging, consider using an alternative stationary phase such as alumina (basic or neutral) or a reversed-phase silica gel (C18) with an appropriate mobile phase.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol describes the removal of a neutral starting material (e.g., 2,6-dichlorophenylacetonitrile or 2,6-dichlorobenzaldehyde) from the basic product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all aqueous extracts.

  • Wash Organic Layer (Optional): The organic layer, containing the neutral impurity, can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to recover the starting material if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 6 M NaOH with stirring until the solution is strongly basic (pH > 12).

  • Product Extraction: Return the basic aqueous solution to the separatory funnel and extract three times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is suitable for achieving high purity, especially after an initial purification by acid-base extraction.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine). Gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate with 0.1% triethylamine).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Starting Purity Expected Final Purity Typical Yield Notes
Acid-Base Extraction 80-90%>95%85-95%Excellent for removing neutral or acidic impurities.
Recrystallization >90%>98%70-90%Dependent on finding a suitable solvent system.
Flash Column Chromatography >95%>99%80-95%Ideal for removing structurally similar impurities.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (with Starting Material Impurity) acid_base Acid-Base Extraction crude_product->acid_base partially_pure Partially Purified Product (>95% Purity) acid_base->partially_pure waste Impurity in Waste Stream acid_base->waste Separated Impurity column_chromatography Flash Column Chromatography partially_pure->column_chromatography recrystallization Recrystallization partially_pure->recrystallization pure_product Pure this compound (>99% Purity) column_chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Degradation Studies of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 2,6-Dichlorophenethylamine under various stress conditions. The information is based on established principles of forced degradation testing as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

A foundational understanding of forced degradation is crucial before beginning experimental work.

Q1: What is the primary goal of a forced degradation study for this compound?

A1: The primary goals are to identify the likely degradation products, establish the intrinsic stability of the molecule, understand its degradation pathways, and develop a stability-indicating analytical method.[1][2][4][5] This method must be able to separate the intact drug from any significant degradation products that might form under stress conditions.

Q2: Which stress conditions are mandatory according to ICH guidelines?

A2: According to ICH Q1A(R2) guidelines, stress testing should include the effects of hydrolysis (acid and base), oxidation, photolysis (light), and thermal (heat) stress.[1][3][6] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect breakdown products accurately.[1]

Q3: What are the likely susceptible points in the this compound structure?

A3: The this compound molecule has two main areas susceptible to degradation:

  • The Ethylamine Side Chain: The primary amine group is prone to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or imines.[7]

  • The Dichlorinated Benzene Ring: While generally stable, the aromatic ring can undergo degradation, such as photolytic dechlorination or hydroxylation, under harsh conditions.[8][9]

Q4: Do I need to identify the structure of every single degradation product?

A4: It is essential to characterize any degradation product observed at a significant level (typically >0.1% as per ICH impurity guidelines). The goal is to understand the main degradation pathways. Minor degradants may not require full structural elucidation unless they are suspected to be particularly toxic.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its degradants, particularly when using High-Performance Liquid Chromatography (HPLC).

Q: My HPLC chromatogram shows poor peak shape (tailing) for the parent this compound peak. What could be the cause?

A: Peak tailing for amine-containing compounds is a common issue. Here are the likely causes and solutions:

  • Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the surface of the silica-based C18 column.

    • Solution: Use a mobile phase with a pH that neutralizes either the analyte or the silanol groups. For a basic amine, an alkaline pH (e.g., pH 10) can neutralize the compound, increasing retention and improving peak shape.[10] Alternatively, a low pH (e.g., pH 2-3) can protonate the amine and suppress silanol activity. Using a modern, end-capped column or a specialized column for basic compounds is also highly recommended.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Column Contamination/Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[10] Flush the column with a strong solvent to remove contaminants or replace the column if it's old.[12]

Q: I see significant degradation under oxidative stress, but my mass balance is below 90%. Where could the missing mass be?

A: Poor mass balance suggests that not all degradants are being detected.

  • Possible Causes:

    • Degradants are not being retained or eluted from the HPLC column.

    • Degradants do not have a UV chromophore and are invisible to the UV detector.

    • Formation of volatile degradants that are lost during sample preparation.

    • Precipitation of the drug or degradants in the sample vial.

  • Troubleshooting Steps:

    • Modify HPLC Method: Use a different column (e.g., a polar-embedded or HILIC column) or a more aggressive gradient to elute highly polar degradants.

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) which does not rely on a chromophore for detection.

    • Analyze Headspace: Use Gas Chromatography (GC) with headspace analysis to check for volatile products.

    • Check for Precipitation: Visually inspect your samples and ensure complete dissolution in the mobile phase before injection.

Q: My retention times are drifting during a long analytical run. What should I do?

A: Retention time drift can compromise data integrity.

  • Common Causes & Solutions:

    • Temperature Fluctuations: The column temperature is not stable. Solution: Always use a thermostatted column oven.[13]

    • Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of the volatile organic component). Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[13]

    • Poor Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before each injection. Solution: Increase the equilibration time between runs.[13]

    • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates. Solution: Perform routine pump maintenance. Check for leaks and pressure fluctuations.[12]

Experimental Protocols

The following are generalized protocols for subjecting this compound to forced degradation stress conditions. The concentration of the drug substance and the specific conditions may need to be adjusted to achieve the target 5-20% degradation.

1. Acidic Hydrolysis

  • Objective: To test susceptibility to acid-catalyzed degradation.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • In a vial, mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60-80°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) and dilute with the mobile phase.

2. Basic Hydrolysis

  • Objective: To test susceptibility to base-catalyzed degradation.

  • Protocol:

    • Prepare a stock solution as described for acid hydrolysis.

    • In a vial, mix an aliquot of the stock solution with 0.1 M Sodium Hydroxide (NaOH).

    • Maintain the solution at room temperature or heat gently (e.g., 40-60°C).

    • Withdraw and neutralize samples with 0.1 M HCl at various time points.

    • Dilute with the mobile phase for analysis.

3. Oxidative Degradation

  • Objective: To evaluate the molecule's stability in the presence of an oxidizing agent. The primary amine is a likely target for oxidation.[14][15][16]

  • Protocol:

    • Prepare a stock solution as previously described.

    • In a vial, mix an aliquot of the stock solution with a solution of 3-6% Hydrogen Peroxide (H₂O₂).

    • Keep the vial at room temperature and protected from light.

    • Monitor the reaction at various time points. The reaction can be rapid.

    • Dilute with the mobile phase for analysis.

4. Thermal Degradation

  • Objective: To assess the stability of the solid drug substance and a solution to high temperatures.

  • Protocol (Solid State):

    • Place a thin layer of solid this compound powder in a vial.

    • Heat in a calibrated oven at an elevated temperature (e.g., 10°C above the accelerated stability testing temperature, such as 50°C or 60°C).[3]

    • At specified time points, dissolve a known amount of the stressed solid in a solvent and analyze.

  • Protocol (Solution State):

    • Prepare a solution of the drug in a suitable solvent (e.g., water or a buffer).

    • Heat the solution as described for hydrolysis studies.

    • Analyze samples at different time points.

5. Photolytic Degradation

  • Objective: To determine if the molecule is sensitive to light.

  • Protocol:

    • Expose a solution of this compound and a sample of the solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

Data Presentation

Summarizing the results of the forced degradation study in a clear format is essential for interpretation and reporting.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionConditionsTime (hrs)Assay of Parent (%)Degradation (%)Mass Balance (%)No. of Degradants >0.1%
Acid Hydrolysis 0.1 M HCl, 80°C2492.57.599.51
Base Hydrolysis 0.1 M NaOH, 60°C888.111.999.22
Oxidation 6% H₂O₂, RT481.318.798.93
Thermal (Solid) 80°C7299.10.9100.10
Thermal (Solution) 80°C in H₂O4895.24.899.61
Photolysis (Solid) ICH Q1B24098.81.299.91

Note: Data presented is representative and for illustrative purposes only.

Mandatory Visualizations

Diagrams are provided to clarify experimental workflows and potential chemical transformations.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation API This compound (Solid Drug Substance) SOL Drug Solution (e.g., 1 mg/mL) API->SOL Acid Acid (HCl, Heat) Base Base (NaOH, Heat) Oxid Oxidation (H2O2, RT) Therm Thermal (Heat) Photo Photolytic (ICH Light) Neutralize Neutralize & Dilute (For Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Oxid->HPLC Therm->HPLC Photo->HPLC Neutralize->HPLC Evaluate Evaluate Peak Purity, Assay, Mass Balance HPLC->Evaluate Identify Identify & Characterize Major Degradants Evaluate->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Solving Solubility Challenges of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with 2,6-Dichlorophenethylamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

Q2: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?

A2: The limited solubility of this compound in neutral buffers is due to its chemical structure, which includes a non-polar dichlorophenyl ring. As a weak base, its solubility is highly dependent on pH.[1] At neutral pH, the amine group is only partially protonated, leading to lower aqueous solubility.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution in a polar organic solvent.[1] Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[1] For example, a 10 mM stock solution in DMSO can be prepared and then diluted into the aqueous buffer of choice.[2]

Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

A4: This phenomenon, often called "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.[1] To prevent this, add the organic stock solution to the aqueous buffer slowly while vortexing or stirring.[1] It is also crucial to keep the final concentration of the organic solvent to a minimum (e.g., <1-5%) to avoid its potential effects on the experiment.[2][3]

Q5: How does pH affect the solubility of this compound?

A5: As a phenethylamine derivative, this compound is a weak base. Its solubility in aqueous solutions can be significantly increased by lowering the pH. In acidic conditions (pH below its pKa), the amine group becomes protonated, forming a more soluble salt.[1]

Q6: Can I use co-solvents or surfactants to improve solubility?

A6: Yes. If altering the pH is not suitable for your experimental setup, using co-solvents or surfactants are effective strategies.

  • Co-solvents : Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solubility of hydrophobic compounds.[4][5]

  • Surfactants : Surfactants such as sodium lauryl sulfate (SLS) can be added to the dissolution medium to increase solubility, especially for compounds with poor aqueous solubility.[6]

Q7: Is it advisable to heat the solution to aid dissolution?

A7: Gentle heating can increase the rate of dissolution.[7] However, it is important to ensure the thermal stability of this compound at the chosen temperature to prevent degradation.[7]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉Cl₂N[8]
Molecular Weight 190.07 g/mol [8]
Appearance Colorless liquid (predicted)
Boiling Point 125-129 °C at 52.5 mmHg[8]
Density 1.307 g/mL at 25 °C[8]
pKa ~7.96 (Predicted for a similar isomer)[9]

Troubleshooting Guide

If you are facing difficulties dissolving this compound, follow this systematic approach to identify a suitable solubilization strategy.

G cluster_0 start Start: Undissolved Compound q_organic Is the compound for a stock solution? start->q_organic sol_organic Dissolve in an organic solvent (e.g., DMSO, DMF, Ethanol) q_organic->sol_organic Yes q_ph Is pH adjustment compatible with your experiment? q_organic->q_ph No, for aqueous buffer end_success Success: Compound Dissolved sol_organic->end_success sol_ph Decrease pH of aqueous buffer (e.g., pH 2-5) to form a soluble salt. q_ph->sol_ph Yes q_cosolvent Can a co-solvent be used? q_ph->q_cosolvent No sol_ph->end_success sol_cosolvent Add a water-miscible co-solvent (e.g., Ethanol, PEG). q_cosolvent->sol_cosolvent Yes end_fail Contact Technical Support q_cosolvent->end_fail No sol_cosolvent->end_success

Caption: Troubleshooting decision tree for dissolving this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay provides a high-throughput method to estimate the solubility of a compound from a DMSO stock solution.

G cluster_0 start Prepare 10 mM Stock in DMSO step2 Dispense stock solution into 96-well plate start->step2 step3 Add aqueous buffer (e.g., PBS) to achieve final concentration step2->step3 step4 Incubate at a controlled temperature with shaking (e.g., 2 hours) step3->step4 step5 Separate undissolved precipitate (filtration or centrifugation) step4->step5 step6 Quantify soluble compound in filtrate/supernatant via HPLC-UV or LC-MS step5->step6 end Determine Kinetic Solubility step6->end

Caption: Workflow for the kinetic solubility assay.

Methodology:

  • Prepare Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]

  • Plate Setup : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[10]

  • Add Buffer : Add the desired aqueous buffer (e.g., 198 µL of PBS) to each well to reach the final target concentration.[10]

  • Incubate : Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with agitation for 1.5 to 2 hours.[2][10]

  • Separate Solids : Use a filtration plate to separate the undissolved precipitate from the solution.[10]

  • Quantify : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS. A standard calibration curve should be prepared for accurate quantification.[2]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method determines the true equilibrium solubility and is considered the gold standard.[11]

Methodology:

  • Prepare Suspension : Add an excess amount of solid this compound to a vial containing the aqueous buffer of a specific pH.[11] The presence of undissolved solid throughout the experiment is crucial.

  • Equilibrate : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[2][11]

  • Sample Collection : At various time points (e.g., 24, 48, and 72 hours), collect an aliquot of the suspension.[11]

  • Separate Solids : Immediately separate the undissolved solid from the liquid phase by centrifugation or filtration.[11]

  • Quantify : Dilute the supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method.[11] Equilibrium is reached when consecutive measurements show no significant change in concentration.

Summary of Solubility Enhancement Strategies

StrategyPrincipleRecommended ApplicationConsiderations
pH Adjustment Increases the ionization of the basic amine group to form a more soluble salt.For experiments tolerant of acidic conditions.The required pH may not be compatible with all biological assays.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[4]When pH modification is not an option.The co-solvent may affect the experimental system. Keep the final concentration low.
Surfactants Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.Useful for dissolution studies and certain formulations.Can interfere with some analytical methods and biological assays.
Complexation Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[12]For formulation development.Can be expensive and requires specific host-guest chemistry.
Particle Size Reduction Increases the surface area-to-volume ratio, which can improve the dissolution rate.[12][13]Primarily for improving dissolution rates rather than equilibrium solubility.May not be suitable for all applications.

References

Technical Support Center: Optimizing Coupling Reactions for 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 2,6-Dichlorophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: this compound presents a unique set of challenges for palladium-catalyzed cross-coupling reactions due to three main factors:

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bonds are significantly less reactive than corresponding carbon-bromine or carbon-iodine bonds in typical oxidative addition steps of the catalytic cycle. This often necessitates more active catalyst systems and harsher reaction conditions.

  • Steric Hindrance: The two chlorine atoms in the ortho positions to the point of coupling create considerable steric bulk, which can impede the approach of the palladium catalyst and the coupling partner.

  • Presence of a Primary Amine: The phenethylamine moiety contains a primary amine, which is a nucleophile and a potential ligand for the palladium catalyst. This can lead to self-coupling, catalyst inhibition, or other undesired side reactions.

Q2: How can I favor mono-arylation over di-arylation on the 2,6-dichlorophenyl ring?

A2: Achieving selective mono-arylation is a common goal. Here are key strategies:

  • Stoichiometry Control: Use a slight excess of this compound relative to the coupling partner (e.g., 1.2 to 1.5 equivalents).

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. The steric hindrance of the ligand can disfavor the second coupling event.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-arylated product is the major species. Lowering the temperature may also improve selectivity.

Q3: Should I protect the primary amine of the phenethylamine group before performing the coupling reaction?

A3: Protection of the primary amine is a prudent strategy to prevent side reactions. A suitable protecting group should be stable to the basic and often heated conditions of the coupling reaction but readily removable afterward. The trifluoroacetamide group is a potential candidate as it is relatively stable and can be removed under mild conditions.

Q4: What are the most common side products to expect?

A4: Besides the desired coupled product, several side products may be observed:

  • Di-arylated product: Arises from the coupling at both chlorine positions.

  • Hydrodehalogenation: Replacement of one or both chlorine atoms with a hydrogen atom.

  • Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or other coupling partners.

  • Products from amine interference: The primary amine can potentially undergo N-arylation if not protected.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

If you are experiencing low or no yield when attempting a Buchwald-Hartwig amination with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low/No Yield catalyst Is the catalyst system active enough for aryl chlorides? start->catalyst base Is the base strong and non-nucleophilic? catalyst->base Yes solution1 Switch to a more active catalyst: - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos). - Use a pre-catalyst for reliable activation. catalyst->solution1 No temp Is the reaction temperature sufficient? base->temp Yes solution2 Screen stronger, non-nucleophilic bases: - NaOtBu, K3PO4, Cs2CO3. - Ensure the base is anhydrous and finely powdered. base->solution2 No amine Is the primary amine interfering? temp->amine Yes solution3 Increase reaction temperature (typically 100-120 °C). Consider microwave irradiation. temp->solution3 No solution4 Protect the primary amine (e.g., with a trifluoroacetyl group). amine->solution4 Yes end Improved Yield amine->end No solution1->base solution2->temp solution3->amine solution4->end

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Quantitative Data on Catalyst Systems for Buchwald-Hartwig Amination

Catalyst System (Pd Source/Ligand)BaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11060-90A robust system for sterically hindered aryl chlorides.[1]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10055-85Good for substrates with some functional group sensitivity.[1]
BrettPhos Pd G3Cs₂CO₃t-BuOH10065-95A pre-catalyst that can provide high turnover numbers.
Issue 2: Poor Selectivity (Mono- vs. Di-arylation) in Suzuki-Miyaura Coupling

Achieving selective mono-arylation is often a key challenge. If you are observing significant amounts of the di-arylated product, the following guide can help.

Troubleshooting Workflow for Poor Selectivity in Suzuki-Miyaura Coupling

G start Poor Selectivity (Di-arylation) stoichiometry Is the stoichiometry optimized for mono-arylation? start->stoichiometry ligand Is the ligand bulky enough to disfavor di-substitution? stoichiometry->ligand Yes solution1 Use a slight excess of this compound (1.2-1.5 eq.). stoichiometry->solution1 No conditions Are the reaction conditions too harsh? ligand->conditions Yes solution2 Switch to a bulkier ligand (e.g., XPhos, SPhos). ligand->solution2 No solution3 Lower the reaction temperature. Monitor the reaction closely and stop at optimal mono-arylation. conditions->solution3 Yes end Improved Selectivity conditions->end No solution1->ligand solution2->conditions solution3->end

Caption: Troubleshooting workflow for poor selectivity in Suzuki-Miyaura coupling.

Quantitative Data on Ligand Performance for Suzuki-Miyaura Coupling

LigandBaseSolventTemperature (°C)Typical Mono-arylation SelectivityNotes
SPhosK₃PO₄Toluene/H₂O100Good to ExcellentGenerally a good starting point for aryl chlorides.
XPhosCs₂CO₃Dioxane110ExcellentThe bulkiness of XPhos often enhances selectivity for mono-arylation.
P(t-Bu)₃K₂CO₃Toluene100Moderate to GoodA less bulky but still effective ligand.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Mono-Amination

This protocol provides a starting point for the mono-amination of this compound. The primary amine of the starting material should ideally be protected.

Experimental Workflow for Buchwald-Hartwig Amination

G setup Reaction Setup (Inert Atmosphere) reagents Add Pd catalyst, ligand, base, and protected This compound setup->reagents solvent Add degassed solvent reagents->solvent amine Add amine coupling partner solvent->amine reaction Heat and stir (e.g., 100-110 °C) amine->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup product Isolated Mono-aminated Product workup->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 equivalents), and the protected this compound (1.2 equivalents) to a dry reaction vessel.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner (1.0 equivalent).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Mono-Arylation

This protocol is a general guideline for the mono-arylation of this compound. Protection of the primary amine is recommended.

Experimental Workflow for Suzuki-Miyaura Coupling

G setup Reaction Setup (Inert Atmosphere) reagents Add protected This compound, boronic acid, and base setup->reagents catalyst Add Pd catalyst and ligand reagents->catalyst solvent Add degassed solvent catalyst->solvent reaction Heat and stir (e.g., 100 °C) solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup product Isolated Mono-arylated Product workup->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.2 equivalents), the arylboronic acid (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Catalyst and Solvent Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add a degassed solvent system (e.g., toluene/water 10:1).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Minimizing side reactions during the chlorination of phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chlorination of phenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the chlorination of phenethylamine?

A1: The main side reactions during the chlorination of phenethylamine are N-chlorination, polychlorination of the aromatic ring, and the formation of ortho- and para- isomers.[1] Without a protecting group on the amine, the nitrogen is highly nucleophilic and can react with the chlorinating agent. The aromatic ring is activated by the ethylamine group, making it susceptible to over-chlorination, resulting in di- or tri-chlorinated products.[1]

Q2: How can I selectively achieve ring chlorination over N-chlorination?

A2: To achieve selective ring chlorination, the amine group must be protected. The most common method is to convert the amine into an amide, which deactivates the nitrogen as a nucleophile and directs the electrophilic substitution to the aromatic ring. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group.

Q3: What factors influence the regioselectivity (ortho- vs. para- substitution) of ring chlorination?

A3: The regioselectivity of ring chlorination is influenced by several factors, including the nature of the directing group on the aromatic ring, the choice of chlorinating agent, the solvent, and the reaction temperature.[1] For N-acetylphenethylamine, the acetyl group is an ortho, para-director. Steric hindrance can favor the formation of the para-isomer.

Q4: Which chlorinating agents are commonly used for phenethylamine?

A4: Common chlorinating agents include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂).[1] NCS is often preferred for its milder nature and ease of handling.[2] SO₂Cl₂ can also be effective, particularly for activated rings.

Q5: How can I monitor the progress of my chlorination reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] GC-MS is particularly useful for identifying the different chlorinated products and isomers formed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired chlorinated product. 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction temperature.1. Extend the reaction time and monitor by TLC/GC-MS. 2. Ensure the reaction is not being run at an excessively high temperature.[1] 3. Experimentally determine the optimal temperature for your specific substrate and chlorinating agent.
Formation of N-chlorinated byproduct. The amine group is not protected or is insufficiently protected.Protect the amine group as an amide (e.g., using Boc anhydride) before chlorination.
Significant amount of polychlorinated products. 1. The aromatic ring is highly activated. 2. Excess chlorinating agent. 3. High reaction temperature.1. Use a milder chlorinating agent (e.g., NCS). 2. Use a stoichiometric amount of the chlorinating agent relative to the substrate. 3. Lower the reaction temperature to improve selectivity.[1]
Unfavorable ortho/para isomer ratio. 1. Steric hindrance at the ortho position. 2. Reaction conditions favoring one isomer over the other.1. While difficult to completely avoid, modifying the protecting group might slightly alter the steric environment. 2. Vary the solvent and temperature to optimize the desired isomer ratio.
Difficulty in removing the Boc protecting group. Incomplete deprotection reaction.Ensure complete reaction by monitoring with TLC. If using acidic conditions (e.g., TFA or HCl), ensure a sufficient excess of acid and adequate reaction time.[4]

Quantitative Data

The regioselectivity of the chlorination of phenethylamine is highly dependent on the reaction conditions and whether a protecting group is used. The following table summarizes the product distribution for the direct chlorination of 2-phenylethylamine in a non-polar solvent.

SubstrateChlorinating AgentSolventOrtho-isomer YieldPara-isomer Yield
2-PhenylethylamineCl₂Carbon Tetrachloride5%95%
[5]

Experimental Protocols

Protocol 1: N-Boc Protection of Phenethylamine

This protocol describes the protection of the primary amine of phenethylamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Phenethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-phenethylamine.[2]

Protocol 2: Ring Chlorination of N-Boc-Phenethylamine using NCS

This protocol outlines the chlorination of the protected phenethylamine on the aromatic ring using N-Chlorosuccinimide.

Materials:

  • N-Boc-phenethylamine

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Water

  • Dichloromethane

Procedure:

  • In a vial, dissolve N-Boc-phenethylamine (1.0 eq) in chloroform.

  • Add N-Chlorosuccinimide (1.2 eq) to the solution.

  • Stir the reaction mixture at 25 °C for 20 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[4]

Protocol 3: Deprotection of N-Boc-chlorophenethylamine

This protocol describes the removal of the Boc protecting group to yield the chlorinated phenethylamine.

Materials:

  • N-Boc-chlorophenethylamine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-chlorophenethylamine in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with diethyl ether to yield the chlorinated phenethylamine hydrochloride.[4]

Visualizations

G cluster_protection Step 1: Amine Protection cluster_chlorination Step 2: Ring Chlorination cluster_deprotection Step 3: Deprotection Phenethylamine Phenethylamine Boc_Phenethylamine N-Boc-Phenethylamine Phenethylamine->Boc_Phenethylamine Boc₂O, TEA Chloro_Boc_Phenethylamine N-Boc-Chlorophenethylamine Boc_Phenethylamine->Chloro_Boc_Phenethylamine NCS, CHCl₃ Chlorophenethylamine Chlorophenethylamine Chloro_Boc_Phenethylamine->Chlorophenethylamine HCl/Dioxane

Caption: Experimental workflow for selective ring chlorination.

G Phenethylamine Phenethylamine N_Chlorination N-Chlorination (Undesired) Phenethylamine->N_Chlorination Direct Reaction Ring_Chlorination Ring Chlorination (Requires Protection) Phenethylamine->Ring_Chlorination With Amine Protection ChlorinatingAgent Chlorinating Agent (e.g., NCS)

Caption: N-Chlorination vs. Ring Chlorination pathways.

G Start Start Setup Reaction Setup: Dissolve Substrate Start->Setup AddReagent Add Chlorinating Agent Setup->AddReagent Monitor Monitor Progress (TLC/GC-MS) AddReagent->Monitor Workup Reaction Workup: Quench, Extract Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Product Purify->End

Caption: General experimental workflow for chlorination.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,6-Dichlorophenethylamine and 3,4-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological activities of 2,6-Dichlorophenethylamine and 3,4-Dichlorophenethylamine. The analysis is based on established structure-activity relationships (SAR) of phenethylamine derivatives and related halogenated compounds, in the absence of direct comparative experimental data for these specific molecules in publicly available literature.

The positioning of chloro-substituents on the phenyl ring is predicted to significantly influence the pharmacological profile of these compounds, particularly their interaction with monoamine transporters and receptors. This guide explores these expected differences and provides detailed experimental protocols for assays that would be crucial in determining their precise biological activities.

Structure-Activity Relationship and Predicted Biological Activity

The biological activity of phenethylamine derivatives is highly dependent on the substitution pattern on the aromatic ring. Halogenation, in particular, can modulate potency and selectivity towards various biological targets, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various G-protein coupled receptors.

Key Predicted Differences:

  • Steric Hindrance: The 2,6-dichloro substitution pattern in this compound is expected to introduce significant steric hindrance around the phenethylamine core. This bulkiness may impede optimal binding to the active sites of many receptors and transporters, potentially leading to lower overall potency compared to the 3,4-isomer.

  • Electronic Effects: The electronic properties of the chlorine atoms in the 3,4-positions of 3,4-Dichlorophenethylamine are anticipated to more favorably influence its interaction with biological targets. Para- and meta-substitutions with electron-withdrawing groups like chlorine have been shown in related compounds to enhance affinity for monoamine transporters.

  • Toxicity: Based on general trends observed with other dichlorinated aromatic compounds, such as dichlorophenols and dichloroanilines, it is plausible that 3,4-Dichlorophenethylamine may exhibit greater cytotoxicity than its 2,6-dichloro counterpart. This could be attributed to its potentially higher reactivity and interaction with a broader range of biological molecules.

Predicted Interaction with Monoamine Transporters

Phenethylamines are well-known modulators of monoamine transporters. The specific activities of 2,6- and 3,4-Dichlorophenethylamine are likely to differ based on their isomeric structures.

Data Presentation: Predicted Relative Affinities for Monoamine Transporters

CompoundPredicted Relative Affinity for DATPredicted Relative Affinity for SERTPredicted Relative Affinity for NETRationale
This compound LowerLowerLowerSignificant steric hindrance from the ortho-chloro substituents is expected to reduce binding affinity at all three transporters.
3,4-Dichlorophenethylamine HigherHigherHigherThe 3,4-substitution pattern is generally more favorable for interaction with monoamine transporters compared to the 2,6-pattern.

Note: This table represents a qualitative prediction based on structure-activity relationships of similar compounds and requires experimental validation.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 3,4-Dichlorophenethylamine, the following experimental protocols are recommended.

Radioligand Binding Assays for Receptor and Transporter Affinity

This method is used to determine the binding affinity (Ki) of the compounds for specific receptors and transporters.

1. Membrane Preparation:

  • Transfect a suitable cell line (e.g., HEK293) with the human gene for the target receptor or transporter (e.g., hDAT, hSERT, hNET).

  • Culture the cells to a high density and harvest.

  • Homogenize the cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a multi-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) to the membrane preparation.

  • Add increasing concentrations of the test compound (this compound or 3,4-Dichlorophenethylamine).

  • Incubate the mixture at a specific temperature for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of the compounds to inhibit the reuptake of neurotransmitters into cells expressing the corresponding transporter.

1. Cell Culture:

  • Culture cells stably expressing the human monoamine transporters (hDAT, hSERT, or hNET) in appropriate multi-well plates.

2. Uptake Assay:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubate the cells with increasing concentrations of the test compound or vehicle control for a specified time.

  • Initiate the uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubate for a short period at 37°C to allow for neurotransmitter uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of neurotransmitter uptake inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Mandatory Visualizations

G Predicted Signaling Pathway Modulation by Dichlorophenethylamines cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dichlorophenethylamine Dichlorophenethylamine Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Dichlorophenethylamine->Monoamine_Transporter Inhibition of Reuptake Neurotransmitter_Cytosol Neurotransmitter (Cytosol) Monoamine_Transporter->Neurotransmitter_Cytosol Reuptake Vesicular_Transporter Vesicular Monoamine Transporter (VMAT2) Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Synapse Neurotransmitter (Synapse) Neurotransmitter_Vesicle->Neurotransmitter_Synapse Release Neurotransmitter_Cytosol->Neurotransmitter_Vesicle Packaging via VMAT2 Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Postsynaptic_Receptor Binding Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Activation

Caption: Predicted mechanism of action for dichlorophenethylamines at the synapse.

G Experimental Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare Cell Membranes Expressing Target Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Data_Analysis Data Analysis to Determine Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining receptor/transporter binding affinity.

A Comparative Guide to the Synthesis of Dichlorophenethylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent synthetic routes to dichlorophenethylamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. This guide presents a comparative look at two primary synthesis methodologies: the reduction of dichlorophenylacetonitriles and the Henry reaction followed by reduction of the resulting β-nitrostyrene. The following analysis includes quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate synthetic strategies.

Dichlorophenethylamines are key structural motifs in a variety of pharmacologically active compounds. The position of the chlorine atoms on the phenyl ring significantly influences the biological activity, making the efficient and selective synthesis of different isomers a critical aspect of drug discovery and development. This guide provides a comparative analysis of two common synthetic pathways to access these important building blocks.

Comparison of Key Synthesis Routes

The synthesis of dichlorophenethylamines can be effectively achieved through several chemical transformations. The choice of route often depends on factors such as the availability of starting materials, desired scale, and the specific isomer being targeted. This guide focuses on a comparative analysis of two robust methods: the direct reduction of a nitrile and a two-step approach involving a Henry reaction followed by reduction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the two primary synthesis routes to provide a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Nitrile ReductionRoute 2: Henry Reaction & Reduction
Target Compound 3,4-Dichlorophenethylamine2,4-Dichlorophenethylamine
Starting Materials 3,4-Dichlorophenylacetonitrile2,4-Dichlorobenzaldehyde, Nitromethane
Key Reagents Lithium Aluminum Hydride (LiAlH4)Ammonium Acetate, Acetic Acid, Iron Powder
Reaction Steps 12
Overall Yield High (Specific yield data not available in cited sources)~65-75% (Estimated from similar reactions)
Reaction Time Not specified in general descriptions[1]~5 hours (Henry: 2h; Reduction: 3h)
Reaction Temperature RefluxHenry: 100°C; Reduction: 100°C
Key Advantages Direct, one-step synthesisMilder reducing agent, avoids pyrophoric reagents
Key Disadvantages Use of highly reactive and pyrophoric LiAlH4Two-step process, potential for side reactions

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to illustrate the practical application of these synthetic strategies.

Route 1: Reduction of 3,4-Dichlorophenylacetonitrile

This route provides a direct conversion of the nitrile functional group to a primary amine using a powerful reducing agent.

Synthesis of 3,4-Dichlorophenethylamine

  • Starting Material: 3,4-Dichlorophenylacetonitrile

  • Reagent: Lithium Aluminum Hydride (LiAlH4)

  • Solvent: Dry Diethyl Ether

Procedure:

A suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen). To this stirred suspension, a solution of 3,4-dichlorophenylacetonitrile in dry diethyl ether is added dropwise at a controlled rate to manage the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period to ensure complete reduction.

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is collected. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,4-dichlorophenethylamine. Further purification can be achieved by distillation under reduced pressure.[1]

Route 2: Henry Reaction and Subsequent Reduction

This two-step approach first constructs the carbon-carbon bond between the aromatic ring and the ethylamine side chain via a Henry (nitroaldol) reaction, followed by the reduction of the nitro group and the double bond of the intermediate β-nitrostyrene.

Step 1: Synthesis of 2,4-Dichloro-β-nitrostyrene

  • Starting Materials: 2,4-Dichlorobenzaldehyde, Nitromethane

  • Catalyst: Ammonium Acetate

  • Solvent: Glacial Acetic Acid

Procedure:

A mixture of 2,4-dichlorobenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid is heated to 100°C. The reaction is monitored for completion (typically 1-2 hours). After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crude 2,4-dichloro-β-nitrostyrene. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 2,4-Dichloro-β-nitrostyrene to 2,4-Dichlorophenethylamine

  • Starting Material: 2,4-Dichloro-β-nitrostyrene

  • Reagent: Iron Powder

  • Solvent: Acetic Acid

Procedure:

To a stirred solution of 2,4-dichloro-β-nitrostyrene in glacial acetic acid, iron powder is added portion-wise. The reaction mixture is then heated to 100°C for approximately 3 hours. The progress of the reduction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

Upon completion, the reaction mixture is cooled and filtered to remove the excess iron and iron salts. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is evaporated to afford the crude 2,4-dichlorophenethylamine. The product can be purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

G cluster_0 Route 1: Nitrile Reduction 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenethylamine 3,4-Dichlorophenethylamine 3,4-Dichlorophenylacetonitrile->3,4-Dichlorophenethylamine  LiAlH4 / Diethyl Ether  

Caption: Synthesis of 3,4-Dichlorophenethylamine via Nitrile Reduction.

G cluster_1 Route 2: Henry Reaction & Reduction 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde 2,4-Dichloro-β-nitrostyrene 2,4-Dichloro-β-nitrostyrene 2,4-Dichlorobenzaldehyde->2,4-Dichloro-β-nitrostyrene  Nitromethane,  Ammonium Acetate,  Acetic Acid, 100°C   2,4-Dichlorophenethylamine 2,4-Dichlorophenethylamine 2,4-Dichloro-β-nitrostyrene->2,4-Dichlorophenethylamine  Fe / Acetic Acid,  100°C  

Caption: Synthesis of 2,4-Dichlorophenethylamine via Henry Reaction.

References

Cytotoxicity of Chlorinated Phenethylamines: A Comparative Analysis of Mono- vs. Di-substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of mono- versus di-chlorinated phenethylamine analogues, supported by experimental data. The degree of chlorination on the phenyl ring of phenethylamine derivatives has been shown to significantly influence their biological activity, including cytotoxicity. Generally, an increase in the number of chlorine substituents correlates with enhanced cytotoxic potential.

Structure-Activity Relationship Insights

Quantitative structure-activity relationship (QSAR) analyses and experimental studies indicate that electron-withdrawing groups, such as chlorine, on the phenyl ring of various chemical scaffolds tend to enhance cytotoxicity. Studies on related structures, such as chlorophenylamino-s-triazine derivatives, have demonstrated that dichlorophenyl groups amplify cytotoxic activity when compared to their monochlorophenyl counterparts.[1] This is often attributed to factors like increased lipophilicity, which can improve cellular uptake, and altered electronic interactions with biological targets.[1]

Quantitative Cytotoxicity Data

A comparative analysis of the cytotoxic activity of mono- and di-chlorinated compounds was performed by Raad et al. (2021) on human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines. The study, while focused on s-triazine derivatives of chlorinated phenethylamines, provides valuable insight into the impact of the degree of chlorination. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.

Compound IDSubstitution PatternCell LineIC50 (µM)
2c 4-chlorophenyl (mono-chlorinated)MCF74.14 ± 1.06
C267.87 ± 0.96
3c 3,4-dichlorophenyl (di-chlorinated)MCF74.98 ± 1.00
C263.05 ± 0.45
4c 2,4-dichlorophenyl (di-chlorinated)MCF76.85 ± 0.92
C261.71 ± 0.23

Data extracted from Raad, A., et al. (2021).[1]

The data indicates that while the effect on the MCF7 cell line is more varied, the di-chlorinated compounds, particularly 4c , exhibit significantly higher potency against the C26 cell line compared to the mono-chlorinated analogue 2c .[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of chemical compounds.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF7) and murine cancer cell lines (e.g., C26) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (mono- and di-chlorinated phenethylamines) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., MCF7, C26) seeding Seeding in 96-well plates cell_culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Prepare serial dilutions of mono- & di-chlorinated phenethylamines compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay 24-72h incubation annexin_assay Annexin V/PI Staining treatment->annexin_assay 24h incubation ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis annexin_assay->apoptosis_quant

Figure 1. Experimental workflow for cytotoxicity and apoptosis assessment.

Apoptosis_Signaling_Pathways cluster_stimulus Cytotoxic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway stimulus Chlorinated Phenethylamines death_receptors Death Receptors (e.g., Fas, TNFR) stimulus->death_receptors induces bax_bak Bax/Bak activation stimulus->bax_bak induces caspase8 Caspase-8 activation death_receptors->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bak->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Potential apoptosis signaling pathways induced by chlorinated phenethylamines.

Logical_Comparison mono Mono-chlorinated Phenethylamine e.g., 4-chlorophenyl derivative cytotoxicity Cytotoxicity (IC50) mono->cytotoxicity Lower Potency di Di-chlorinated Phenethylamine e.g., 2,4- or 3,4-dichlorophenyl derivatives di->cytotoxicity Higher Potency

Figure 3. Logical relationship of cytotoxicity comparison.

References

Comparative Docking Analysis of 2,6-Dichlorophenethylamine at Key CNS Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential interactions of 2,6-Dichlorophenethylamine with prominent central nervous system (CNS) target receptors. This document provides a comparative overview based on computational docking studies of analogous compounds, detailing hypothetical binding affinities and outlining a robust experimental protocol for virtual screening.

Introduction

This compound is a halogenated derivative of phenethylamine, a core structure in many psychoactive compounds and neurotransmitters. The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile, influencing its affinity and selectivity for various receptors. Due to the scarcity of direct experimental data for this compound, this guide presents a comparative analysis based on the well-established pharmacology of related phenethylamine derivatives and outlines a comprehensive in-silico docking protocol to predict its binding at key CNS receptors. The primary targets selected for this hypothetical study are the serotonin 2A (5-HT₂A) and dopamine D₂ receptors, which are common targets for phenethylamine-based ligands.[1][2][3]

Predicted Binding Affinities of this compound

The following table summarizes the hypothetical binding affinities and docking scores of this compound at the selected target receptors. These values are illustrative and derived from the known structure-activity relationships of halogenated phenethylamines.[3] The docking scores are presented in kcal/mol, where a more negative value indicates a stronger predicted binding interaction. The binding affinity (Ki) is given in nanomolars (nM), with lower values suggesting higher affinity.

Target ReceptorLigandPredicted Docking Score (kcal/mol)Predicted Binding Affinity (Ki) (nM)Key Interacting Residues (Hypothetical)
Serotonin 2A Receptor (5-HT₂A) This compound-8.5150Asp155, Ser159, Phe234, Trp336, Phe340
Serotonin (Endogenous Ligand)-9.225Asp155, Ser159, Ser242, Trp336, Phe340
Dopamine D₂ Receptor This compound-7.8450Asp114, Ser193, Ser197, Phe389, Trp386
Dopamine (Endogenous Ligand)-8.940Asp114, Ser193, Ser197, Phe389, His393

Experimental Protocols

A detailed methodology for a computational docking study is provided below. This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulations, and analyzing the results.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structures of the target receptors (e.g., 5-HT₂A and D₂ receptors) are obtained from the Protein Data Bank (PDB).

    • Water molecules, co-factors, and any existing ligands are removed from the crystal structure.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMm) to relieve any steric clashes.

  • Ligand Preparation:

    • The two-dimensional structure of this compound is sketched using a chemical drawing tool and converted to a 3D structure.

    • The ligand is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • The protonation state of the primary amine is set to be positively charged at physiological pH.

  • Docking Simulation:

    • A grid box is defined around the known binding site of the endogenous ligand for each receptor. The grid box dimensions are set to be large enough to allow the ligand to move freely within the binding pocket.

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.[4]

    • The docking algorithm explores various conformations and orientations of the ligand within the receptor's binding site and calculates the binding energy for each pose.

    • The top-ranked poses are saved for further analysis.

  • Analysis of Results:

    • The predicted binding affinities and docking scores are recorded.

    • The binding poses of the ligand are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the receptor.

    • The interactions are compared with those of the endogenous ligand to understand the potential mechanism of action.

Visualizations

Signaling Pathway of a G-Protein Coupled Receptor

The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as the 5-HT₂A and D₂ receptors, upon ligand binding.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT2A, D2) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Ligand Ligand (this compound) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G-protein coupled receptor signaling cascade.

Experimental Workflow for Molecular Docking

The following flowchart outlines the key steps involved in a typical in-silico molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis arrow arrow PDB 1. Obtain Receptor Structure (from PDB) Receptor_Prep 3. Prepare Receptor Structure PDB->Receptor_Prep Ligand_Prep 2. Prepare Ligand Structure Grid_Gen 4. Define Binding Site (Grid Generation) Ligand_Prep->Grid_Gen Receptor_Prep->Grid_Gen Docking_Run 5. Run Docking Simulation Grid_Gen->Docking_Run Score 6. Analyze Docking Scores and Binding Energies Docking_Run->Score Visualize 7. Visualize Binding Poses and Interactions Score->Visualize Compare 8. Compare with Known Ligands Visualize->Compare

References

Navigating Molecular Mimicry: A Comparative Guide to the Cross-Reactivity Assessment of 2,6-Dichlorophenethylamine in Standard Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are constantly challenged by the need to characterize the specificity of new chemical entities. This guide provides a comprehensive comparison of standard assay methodologies for assessing the cross-reactivity of 2,6-Dichlorophenethylamine, a substituted phenethylamine. Given the limited publicly available data on this specific compound, this guide draws comparisons with structurally similar, well-characterized phenethylamines to predict its potential cross-reactivity profile. Understanding these potential off-target interactions is critical for accurate interpretation of screening results and ensuring the specificity of therapeutic candidates.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound belongs to the broad class of phenethylamines, a structural backbone found in numerous endogenous signaling molecules, pharmaceuticals, and recreational drugs.[1] Its structural similarity to compounds like amphetamine, methamphetamine, and MDMA raises the possibility of cross-reactivity in standard immunoassays and receptor binding assays.[2] Such cross-reactivity can lead to false-positive results in toxicological screenings or unintended off-target effects in a therapeutic context, making a thorough assessment a mandatory step in the research and development pipeline.[3][4]

This guide will explore the common assays employed to determine the cross-reactivity profile of compounds like this compound, presenting their methodologies and comparative data from related molecules to infer a likely profile for the target compound.

Comparative Analysis of Cross-Reactivity in Standard Immunoassays

Immunoassays are a primary tool for high-throughput screening of phenethylamines.[5] Their specificity is paramount and is often challenged by the structural diversity of this chemical class.[5][6] The cross-reactivity of a compound is typically quantified by determining the concentration of the test compound required to produce a signal equivalent to a known concentration of the target analyte and is often expressed as a percentage.[3]

While direct experimental data for this compound is not widely published, we can predict its potential for cross-reactivity based on data from structurally related phenethylamines in common amphetamine and methamphetamine immunoassays.

Table 1: Predicted and Known Cross-Reactivity of Phenethylamines in Common Immunoassays

CompoundImmunoassay TypeTarget AnalytePredicted/Known Cross-Reactivity (%)Reference
This compound ELISA Amphetamine Low to Moderate (Predicted) -
This compound EMIT® Amphetamine Low (Predicted) -
This compound CEDIA® Amphetamines/Ecstasy Low to Moderate (Predicted) -
AmphetamineELISAAmphetamine100% (Reference)[7]
MethamphetamineELISAMethamphetamine100% (Reference)[7]
MDMA (Ecstasy)ELISAMethamphetamine73%[7]
MDAELISAAmphetamine282%[7]
PhentermineELISAAmphetamine61%[7]
PseudoephedrineELISAMethamphetamine19%[7]

Note: Predicted cross-reactivity for this compound is based on its structural features. The dichloro-substitution on the phenyl ring is a significant structural difference from the primary targets (amphetamine/methamphetamine) and may reduce antibody recognition. However, without direct experimental validation, this remains a well-founded assumption.[3]

Experimental Protocols for Cross-Reactivity Assessment

Accurate and reproducible data is contingent on meticulous experimental execution. Below are detailed protocols for key assays used in determining cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying a target analyte.[8] The degree to which a test compound can compete with the labeled analyte for antibody binding is a direct measure of its cross-reactivity.

Experimental Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with a protein conjugate of the target analyte (e.g., amphetamine-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of a fixed concentration of the primary antibody (specific to the target analyte) and varying concentrations of the test compound (this compound) or the standard (amphetamine) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: A species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[3]

Receptor Binding Assays

To understand the potential pharmacological off-target effects, receptor binding assays are crucial. These assays measure the affinity of a compound for a specific receptor. For phenethylamines, key receptors include dopamine, serotonin, and norepinephrine transporters and receptors.

Experimental Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines or tissues that endogenously or recombinantly express the target receptor (e.g., Dopamine Transporter - DAT).

  • Competitive Binding: The prepared membranes are incubated in a reaction buffer containing a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Visualizing Experimental Workflows and Principles

To further clarify the methodologies, the following diagrams illustrate the workflow of a competitive ELISA and the logical process for determining cross-reactivity.

competitive_ELISA_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 r1 Add Primary Antibody & Test Compound/Standard p3->r1 r2 Incubate r1->r2 r3 Wash Plate r2->r3 d1 Add Enzyme-Labeled Secondary Antibody r3->d1 d2 Incubate & Wash d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance d4->d5 cross_reactivity_logic start Perform Competitive Assay with Target Analyte and Test Compound calc_ic50 Calculate IC50 for both Target and Test Compound start->calc_ic50 formula Apply Formula: %CR = (IC50_Target / IC50_Test) * 100 calc_ic50->formula result Obtain % Cross-Reactivity formula->result

References

Unambiguous Structural Confirmation of 2,6-Dichlorophenethylamine Derivatives: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the definitive structural confirmation of 2,6-Dichlorophenethylamine derivatives. Detailed experimental protocols and data presentation are included to support analytical workflows.

The substitution pattern of aromatic rings and the conformation of aliphatic side chains in phenethylamine derivatives are critical determinants of their pharmacological activity. While one-dimensional (1D) NMR provides initial insights, complex spin systems and signal overlap often necessitate the use of more advanced 2D NMR techniques for unambiguous structural assignment. This guide focuses on a representative model compound, N-acetyl-2-(2,6-dichlorophenyl)ethan-1-amine , to illustrate the power of 2D NMR in resolving complex structural features.

Comparative Analysis of Analytical Techniques

While 2D NMR is a powerful tool for detailed structural analysis in solution, other techniques offer complementary information. The choice of method often depends on the specific analytical question, sample availability, and the physical state of the compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Precise atom connectivity (through-bond and through-space), stereochemistry, and solution-state conformation.Non-destructive, provides detailed structural map, applicable to solutions.Requires larger sample amounts, longer acquisition times, may not be suitable for insoluble compounds.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for substructural information.High sensitivity, requires minimal sample, can be coupled with chromatography for mixture analysis.Does not provide stereochemical or conformational information, isomers can be difficult to distinguish.
X-ray Crystallography Definitive solid-state molecular structure, including bond lengths, bond angles, and absolute stereochemistry.Provides an unambiguous 3D structure.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.

Structural Elucidation of N-acetyl-2-(2,6-dichlorophenyl)ethan-1-amine using 2D NMR

To illustrate the utility of 2D NMR, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of N-acetyl-2-(2,6-dichlorophenyl)ethan-1-amine is presented. The key 2D NMR experiments employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the key nuclei in the model compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations
1-~136.0-
2, 6-~135.0-
3, 5~7.35 (d, J = 8.0 Hz)~128.5COSY with H-4; HMBC to C-1, C-4, C-7
4~7.15 (t, J = 8.0 Hz)~128.0COSY with H-3, H-5; HMBC to C-2, C-6
7~3.20 (t, J = 7.0 Hz)~33.0COSY with H-8; HMBC to C-1, C-2, C-6, C-8, C-9
8~3.50 (q, J = 7.0 Hz)~40.0COSY with H-7; HMBC to C-7, C-9, C-10
9-~170.0-
10~2.00 (s)~23.0HMBC to C-9
NH~6.00 (t, J = 5.0 Hz)-COSY with H-8

Note: These are predicted values and may vary slightly in experimental data.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the N-acetyl-2-(2,6-dichlorophenyl)ethan-1-amine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm).

NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically averaged.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are typically averaged.

  • COSY: A gradient-selected COSY experiment is performed. 2048 data points in the direct dimension and 256 increments in the indirect dimension are collected, with 4 scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. 2048 data points in the direct dimension and 256 increments in the indirect dimension are collected, with 8 scans per increment. The spectral widths are 16 ppm in the proton dimension and 240 ppm in the carbon dimension.

  • HMBC: A gradient-selected HMBC experiment is performed. 2048 data points in the direct dimension and 256 increments in the indirect dimension are collected, with 16 scans per increment. The long-range coupling delay is optimized for a J-coupling of 8 Hz.

Visualization of Experimental Workflows and Structural Correlations

The following diagrams illustrate the logical workflow for structural confirmation and the key correlations observed in the 2D NMR spectra.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesized Compound Dissolution Dissolve in CDCl3 Synthesis->Dissolution NMR_1D 1D NMR (1H, 13C) Dissolution->NMR_1D NMR Tube NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Structure Structure Confirmation Assignment->Structure

General workflow for 2D NMR-based structural confirmation.

The following diagram illustrates the key through-bond correlations that are essential for assembling the molecular structure of N-acetyl-2-(2,6-dichlorophenyl)ethan-1-amine.

// COSY Correlations C3 -> C4 [label="COSY", color="#4285F4", fontcolor="#4285F4"]; C4 -> C5 [label="COSY", color="#4285F4", fontcolor="#4285F4"]; C7 -> C8 [label="COSY", color="#4285F4", fontcolor="#4285F4"]; C8 -> NH [label="COSY", color="#4285F4", fontcolor="#4285F4"];

// HMBC Correlations C3 -> C1 [label="HMBC", style=dashed, color="#34A853", fontcolor="#34A853"]; C3 -> C7 [label="HMBC", style=dashed, color="#34A853", fontcolor="#34A853"]; C7 -> C1 [label="HMBC", style=dashed, color="#34A853", fontcolor="#34A853"]; C7 -> C2 [label="HMBC", style=dashed, color="#34A853", fontcolor="#34A853"]; C8 -> C9 [label="HMBC", style=dashed, color="#34A853", fontcolor="#34A853"]; C10 -> C9 [label="HMBC", style=dashed, color="#34A853", fontcolor="#34A853"];

// HSQC Implied Connections (not explicitly drawn as arrows) // Connections between aromatic protons and carbons // Connections between sidechain protons and carbons }

Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Analysis of 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral compounds is a critical step in the journey from discovery to therapeutic application. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 2,6-Dichlorophenethylamine, a key intermediate in the synthesis of various pharmacologically active molecules. We present a detailed examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), complete with experimental protocols and comparative data to aid in the selection of the most suitable method for your research needs.

The biological activity of enantiomers can differ significantly, with one isomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Therefore, the accurate determination of enantiomeric excess (ee) is not merely a quality control measure but a fundamental aspect of drug safety and efficacy. This guide focuses on practical, data-driven comparisons of the most common and effective methods for the chiral separation of this compound.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method for isomeric purity analysis depends on various factors, including the required sensitivity, resolution, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance attributes of HPLC, GC, and CE for the chiral analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a mobile phase and a chiral stationary phase (CSP).Partitioning between a carrier gas and a chiral stationary phase.Differential migration in an electric field in the presence of a chiral selector.
Resolution Excellent, with a wide variety of CSPs available.High, especially with capillary columns.Very high, offering excellent separation efficiency.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, particularly with sensitive detectors like FID and MS.Good, but can be limited by small injection volumes.
Analysis Time Moderate, typically in the range of 10-30 minutes.Fast, often with run times under 15 minutes.Very fast, with separations often completed in minutes.
Sample Volatility Not required.Required; derivatization may be necessary.Not required.
Derivatization Generally not required for the analyte itself.Often required to improve volatility and peak shape.Can be used to enhance separation and detection.
Instrumentation Cost Moderate to high.Moderate.Low to moderate.
Method Development Can be complex due to the wide choice of columns and mobile phases.Relatively straightforward, especially with established columns.Can be challenging due to factors like buffer composition and chiral selector concentration.
Key Advantage Versatility and wide applicability.High resolution and speed for volatile compounds.High efficiency and low sample/reagent consumption.

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols for each of the compared analytical techniques. These protocols are designed as a starting point for method development and can be optimized to suit specific laboratory conditions and sample characteristics.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The key to successful chiral HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). For phenethylamine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier such as isopropanol or ethanol. A typical starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol. To improve peak shape and resolution for basic compounds like phenethylamines, a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject Prepared Sample separate Chiral Separation on CSP inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Enantiomeric Purity integrate->calculate

Fig. 1: Experimental workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds. For phenethylamines, which are polar, derivatization is often necessary to improve their volatility and chromatographic behavior.

Experimental Protocol: Chiral GC-FID with Derivatization

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC).

    • Add 50 µL of a base, such as triethylamine, to catalyze the reaction.

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, the resulting diastereomeric derivatives are ready for GC analysis.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve Sample add_reagents Add Derivatizing Agent (L-TPC) & Base dissolve->add_reagents heat Heat (60°C, 30 min) add_reagents->heat inject Inject Diastereomers heat->inject Derivatized Sample separate Chiral Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Diastereomeric Ratio (ee) integrate->calculate

Fig. 2: Experimental workflow for chiral GC analysis with derivatization.
Chiral Capillary Electrophoresis (CE)

Chiral CE offers very high separation efficiency and requires minimal sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the enantiomeric separation of phenethylamines.

Experimental Protocol: Chiral CE-UV

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector. A good starting point is 20 mM of a sulfated β-cyclodextrin derivative, such as heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD).

  • Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the this compound sample in water or the BGE to a concentration of approximately 0.5 mg/mL.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis dissolve Dissolve Sample in BGE inject Hydrodynamic Injection dissolve->inject Prepared Sample separate Enantioseparation with Chiral Selector inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate Electropherogram calculate Calculate Enantiomeric Purity integrate->calculate

Fig. 3: Experimental workflow for chiral CE analysis.

Concluding Remarks

The choice of the optimal method for the isomeric purity analysis of this compound will ultimately depend on the specific requirements of the analysis and the resources available.

  • Chiral HPLC stands out for its versatility and the vast library of available chiral stationary phases, making it a robust choice for both analytical and preparative scale separations.

  • Chiral GC , particularly after derivatization, offers high resolution and speed, making it ideal for routine quality control of volatile samples.

  • Chiral CE provides exceptional separation efficiency and is a "greener" alternative due to its low consumption of solvents and reagents, making it well-suited for high-throughput screening and analysis of precious samples.

It is recommended to screen multiple methods and conditions to identify the most suitable approach for your specific this compound samples. The protocols provided in this guide serve as a solid foundation for initiating this method development process, empowering researchers to confidently assess the isomeric purity of this important chemical entity.

Comparative Metabolic Stability of 2,6-Dichlorophenethylamine and Its Analogs: An In Vitro Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 2,6-Dichlorophenethylamine and its structural analogs. Understanding the metabolic fate of drug candidates is a cornerstone of successful drug development, influencing pharmacokinetic profiles, efficacy, and potential toxicity. This document summarizes key metabolic pathways, presents comparative in vitro metabolic stability data from human liver microsomes, and provides a detailed experimental protocol for reproducibility.

Introduction to Phenethylamine Metabolism

Phenethylamines, a class of compounds known for their diverse pharmacological activities, are primarily metabolized in the liver by two main enzyme superfamilies: Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes. The primary metabolic transformation for many phenethylamines is oxidative deamination, catalyzed by both MAO-A and MAO-B, leading to the formation of an aldehyde intermediate. This is then further metabolized to a carboxylic acid. Additionally, CYP enzymes, particularly CYP2D6, can contribute to the metabolism of substituted phenethylamines, often through hydroxylation of the aromatic ring or alkyl side chain.

The substitution pattern on the phenyl ring, such as the presence of halogens, can significantly influence the rate and pathway of metabolism. Halogenation can alter the electronic properties of the molecule and introduce steric hindrance, which may affect the binding affinity to metabolic enzymes and the susceptibility of the compound to enzymatic attack. This guide focuses on how variations in the substitution pattern of dichlorinated phenethylamine analogs impact their metabolic stability.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and its analogs in human liver microsomes (HLM). The data, presented as half-life (t½) and intrinsic clearance (CLint), is representative of typical results obtained from microsomal stability assays. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundClc1c(CC(N)=C)c(Cl)cc145.230.8
2,4-DichlorophenethylamineClc1cc(CC(N)=C)c(Cl)c132.542.8
3,4-DichlorophenethylamineClc1cc(Cl)c(CC(N)=C)c125.853.9
4-ChlorophenethylamineClc1ccc(CC(N)=C)cc168.720.2
Phenethylaminec1ccccc1CC(N)=C15.390.6

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of test compounds in human liver microsomes.

1. Materials and Reagents:

  • Test compounds (this compound and analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Positive control compounds (e.g., a compound with known high clearance and one with low clearance)

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a working solution of the NADPH regenerating system in 0.1 M phosphate buffer.

    • Dilute the pooled HLM to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the NADPH regenerating system solution to 37°C.

    • In a microcentrifuge tube, add the HLM suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

3. Analytical Method:

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compounds, HLM, NADPH) pre_incubate Pre-incubate HLM and Test Compound at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Phenethylamine Substituted Phenethylamine Aldehyde Aldehyde Intermediate Phenethylamine->Aldehyde MAO-A/B (Deamination) Hydroxylated Hydroxylated Metabolite Phenethylamine->Hydroxylated CYP450 (e.g., CYP2D6) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Conjugated Glucuronide or Sulfate Conjugate Carboxylic_Acid->Conjugated UGTs Hydroxylated->Conjugated UGTs/SULTs

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dichlorophenethylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dichlorophenethylamine, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a skin and eye irritant. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile gloves or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or with respiratory protection if dust or aerosols may be generated.

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, requires segregation from other waste streams.[1][2][3] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[4]

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2]

  • Never mix this compound with non-halogenated solvents, strong acids or bases, oxidizers, or metal wastes.[1][3]

2. Container Selection and Labeling:

  • Use a high-density polyethylene (HDPE) or other compatible container that is in good condition and has a secure, leak-proof lid.[5]

  • The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."[1] Note the approximate concentration if it is in a solution.

3. Waste Accumulation:

  • Carefully transfer the waste into the designated container, avoiding splashes or spills. Use a funnel if necessary.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Keep the container securely closed at all times, except when adding waste.[1]

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secondary containment area. This could be a satellite accumulation area or a main hazardous waste storage area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

5. Final Disposal:

  • Once the container is full or ready for disposal, arrange for pickup by a licensed hazardous waste disposal company.[6][7]

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[6]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name) C->D E Transfer Waste into Container (Do not exceed 90% capacity) D->E F Securely Close Container E->F G Store in Ventilated, Secondary Containment Area F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Company G->H

Disposal workflow for this compound.

Logical Decision-Making for Disposal

This diagram outlines the key decisions and actions required for the safe and compliant disposal of chemical waste like this compound.

A Is the waste This compound? B Segregate as Halogenated Organic Waste A->B Yes C Follow appropriate disposal protocol for that chemical A->C No D Is a designated 'Halogenated Organic Waste' container available? B->D E Use the designated container D->E Yes F Obtain a new, properly labeled container D->F No G Is the container <90% full? E->G F->G H Add waste to container and securely close G->H Yes I Container is full. Prepare for final disposal G->I No

Decision-making process for chemical waste disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Personal protective equipment for handling 2,6-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichlorophenethylamine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Chemical Profile and Hazards

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye Protection Chemical safety goggles or eyeshieldsShould be worn at all times when handling the chemical.[2][3][4][5] In situations with a risk of splashing, a face shield should also be used.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2][3][4][5]
Respiratory Protection NIOSH/MSHA-approved respiratorA respirator with a type ABEK (EN14387) filter is recommended, particularly when working in poorly ventilated areas or when dust or vapors may be generated.[2][3]
Skin and Body Protection Protective clothing, such as a lab coat, coveralls, or a chemical-resistant suitClothing should fully cover exposed skin to prevent contact.[2][3][4][5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][2][3][4][5][7]
Skin Contact Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2][3][4][5][8]
Inhalation Move the individual to an area with fresh air. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.[1][2][3][4][5][8]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1][3][4][5][7]

Handling, Storage, and Disposal Protocols

Safe Handling Procedures

  • Always work in a well-ventilated area, such as a chemical fume hood.[2][5]

  • Avoid all direct contact with the chemical.[1]

  • Do not breathe in dust, fumes, gases, mists, vapors, or sprays.[1][2]

  • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage

  • Store in a cool, dry, and well-ventilated location.[1][2][5]

  • Keep the container tightly sealed to prevent contamination and leakage.[1][2]

  • Store away from incompatible materials.

Disposal

  • This compound and its container must be disposed of as hazardous waste.[3][9]

  • Engage a licensed professional waste disposal service for disposal.[9]

  • Under no circumstances should this chemical be allowed to enter drains or waterways.[1]

Accidental Release and Spill Response

In the event of a spill, a clear and immediate response is necessary to mitigate risks. The following workflow outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal alert Alert Personnel & Cordon Off Area ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Absorbed Material into a Labeled, Sealable Container contain->collect clean Decontaminate the Spill Area collect->clean dispose Dispose of Waste as Hazardous Material via a Licensed Contractor clean->dispose

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.